2-Bromoethylamine hydrobromide
Description
Properties
CAS No. |
2576-47-8 |
|---|---|
Molecular Formula |
C2H7Br2N |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
2-bromoethanamine;hydron;bromide |
InChI |
InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H |
InChI Key |
WJAXXWSZNSFVNG-UHFFFAOYSA-N |
SMILES |
C(CBr)N.Br |
Canonical SMILES |
[H+].C(CBr)N.[Br-] |
Appearance |
White Solid |
melting_point |
342 to 345 °F (NTP, 1992) |
Other CAS No. |
2576-47-8 |
physical_description |
Crystals. (NTP, 1992) |
Pictograms |
Acute Toxic; Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
107-09-5 (Parent) |
solubility |
Soluble (NTP, 1992) |
Synonyms |
2-Bromoethylamine Hydrobromide; 1-Amino-2-bromoethane Hydrobromide; 2-Aminoethyl Bromide Hydrobromide; 2-Bromoethylammonium Bromide; β-Bromoethylamine Hydrobromide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethylamine (B90993) hydrobromide (BEA) is an organic compound primarily recognized in the scientific literature as a potent and selective tool for inducing experimental renal papillary necrosis. Its mechanism of action is centered on its ability to inflict targeted damage to the vascular endothelium of the renal papilla, leading to ischemia and subsequent tissue death. While some commercial sources have anecdotally described it as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits nitric oxide production, there is a notable lack of robust, peer-reviewed scientific evidence to substantiate these claims. This technical guide provides a comprehensive overview of the scientifically established mechanism of action of 2-bromoethylamine hydrobromide, focusing on its role as a nephrotoxin. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Induction of Renal Papillary Necrosis
The principal and well-documented effect of this compound is the induction of renal papillary necrosis, a condition characterized by the coagulative necrosis of the renal medullary pyramids and papillae.[1] This has led to its widespread use in animal models to study the pathogenesis of this form of kidney injury.[2][3][4][5][6] The mechanism is understood to be a multi-step process initiated by vascular endothelial injury.
Initial Event: Endothelial Cell Damage
The primary target of this compound within the kidney is the vascular endothelium of the renal papilla.[6] The precise molecular events leading to this damage are still under investigation; however, evidence points towards the involvement of semicarbazide-sensitive amine oxidase (SSAO). 2-Bromoethylamine has been identified as a potent, selective, and irreversible suicide inhibitor of SSAO.[7] SSAO is an enzyme found in vascular tissues that is implicated in endothelial damage through the production of cytotoxic aldehydes and hydrogen peroxide.[7] It is hypothesized that the interaction of 2-bromoethylamine with SSAO in the renal vasculature initiates a cascade of events leading to endothelial cell injury.
Consequence: Ischemia and Necrosis
Damage to the endothelial cells of the vasa recta, the capillary networks that supply blood to the renal medulla, leads to compromised blood flow and subsequent ischemia. The renal papilla is particularly susceptible to ischemic injury due to its relatively low blood supply and high metabolic activity. The prolonged ischemia results in coagulative necrosis of the papillary tissue, including the collecting ducts and loops of Henle.[2][6] Histopathological examinations of BEA-induced renal papillary necrosis reveal fragmentation and sloughing of the papillae, which can be accompanied by calcification.[8]
Unsubstantiated Claims: Anti-inflammatory and Nitric Oxide Inhibition
Several commercial suppliers of this compound describe it as a nonsteroidal anti-inflammatory drug (NSAID) and an inhibitor of nitric oxide (NO) production. However, a thorough review of the peer-reviewed scientific literature reveals a significant lack of evidence to support these assertions. There are no published studies demonstrating that this compound inhibits cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[9][10][11] Furthermore, while it is a known inhibitor of SSAO, which can influence vascular function, there is no direct evidence of it being a specific inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production.[12][13][14][15] Therefore, its classification as an NSAID or a direct NO inhibitor is not scientifically validated at this time. One study did show that 2-bromoethylamine, as a suicide inhibitor of SSAO, can potentiate the hypotensive effects of hydralazine (B1673433), another SSAO inhibitor.[16] This effect is likely related to its interaction with SSAO rather than direct NOS inhibition.
Quantitative Data
The majority of quantitative data available for this compound pertains to the dosages required to induce renal papillary necrosis in animal models.
| Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Rat | Intravenous | 50 mg | Induction of renal papillary necrosis | [3] |
| Rat | Not Specified | Not Specified | Induction of renal papillary necrosis | [2] |
| Rat (Sprague-Dawley) | Not Specified | Not Specified | Induction of renal papillary necrosis leading to focal segmental glomerulosclerosis | [4] |
Experimental Protocols
Induction of Renal Papillary Necrosis in a Rat Model
This protocol describes a general method for inducing renal papillary necrosis in rats using this compound, based on methodologies reported in the literature.[2][3][4]
Materials:
-
This compound (CAS 2576-47-8)
-
Sterile 0.9% saline solution
-
Male Sprague-Dawley rats (200-250 g)
-
Appropriate animal handling and injection equipment
Procedure:
-
Prepare a solution of this compound in sterile 0.9% saline at the desired concentration. A commonly used dosage is a single intravenous injection of 50 mg.[3]
-
Administer the this compound solution to the rats via the chosen route of administration (e.g., intravenous injection).
-
House the animals in standard conditions with free access to food and water.
-
Monitor the animals for signs of toxicity and changes in urine output and composition.
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), euthanize the animals according to approved protocols.
-
Harvest the kidneys for histological analysis.
-
Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the kidneys at 4-5 µm and stain with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess for renal papillary necrosis and associated pathologies.[17][18][19]
In Vitro Endothelial Cell Injury Model
This protocol provides a general framework for assessing the cytotoxic effects of a compound on endothelial cells in culture.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, AlamarBlue)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.
-
Prepare a series of dilutions of this compound in endothelial cell growth medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
After the incubation period, assess cell viability using a standard assay such as the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of 2-Bromoethylamine-induced nephrotoxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating 2-BEA nephrotoxicity.
Conclusion
This compound is a valuable research tool for inducing a reproducible model of renal papillary necrosis. Its primary mechanism of action involves the induction of endothelial cell injury in the renal papilla, likely mediated by the inhibition of semicarbazide-sensitive amine oxidase, which leads to ischemia and subsequent tissue necrosis. The claims of its activity as a nonsteroidal anti-inflammatory drug and a direct nitric oxide synthase inhibitor are not supported by the current body of scientific literature. Future research should focus on elucidating the precise molecular pathways initiated by this compound in endothelial cells to better understand its targeted toxicity and the pathogenesis of renal papillary necrosis.
References
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- 3. Role of urinary concentrating ability in the generation of toxic papillary necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of experimentally induced papillary necrosis to focal segmental glomerulosclerosis and nephrotic proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Healed experimental renal papillary necrosis and cortical scarring in the rat from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental papillary necrosis of the kidney. II. Electron microscopic and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bns-hungary.hu [bns-hungary.hu]
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2-Bromoethylamine hydrobromide chemical properties and structure
An In-depth Technical Guide to 2-Bromoethylamine (B90993) Hydrobromide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine hydrobromide is a highly reactive and versatile organic compound that serves as a crucial intermediate and building block in a multitude of applications, particularly in pharmaceutical research and organic synthesis.[1][2] Its bifunctional nature, featuring a reactive bromine atom and a primary amine group, makes it an invaluable reagent for introducing the aminoethyl moiety and constructing complex molecular architectures.[1][3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for professionals in the fields of chemistry and drug development.
Chemical Structure and Identifiers
This compound is the hydrobromide salt of 2-bromoethylamine. The protonation of the amino group results in a stable, crystalline solid that is easier to handle and store than its freebase counterpart.[2][4]
Caption: Chemical structure of this compound.
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 2576-47-8[5] |
| Molecular Formula | C₂H₇Br₂N[6] |
| Molecular Weight | 204.89 g/mol [6] |
| IUPAC Name | 2-bromoethan-1-amine;hydrobromide[6] |
| Synonyms | 2-Aminoethyl bromide hydrobromide, 2-Bromoethylammonium bromide[7][8] |
| InChI | InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H[6] |
| InChIKey | WJAXXWSZNSFVNG-UHFFFAOYSA-N[6] |
| Canonical SMILES | C(CBr)N.Br[6] |
Physicochemical Properties
This compound is a white to off-white or slightly yellow crystalline powder.[4][7][9] It is known to be hygroscopic and sensitive to moisture.[4][10]
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange crystalline powder or crystals | [7][9][11] |
| Melting Point | 170-177 °C (338-350.6 °F) | [7][12][13] |
| Solubility in water | Soluble, >500 g/L at 20 °C | [4][6][14] |
| Solubility in other solvents | Soluble in methanol; Insoluble in ether | [4][10] |
| Stability | Stable under recommended storage conditions | [14][15][16] |
| Storage Temperature | Store below +30°C in a cool, dry place | [4][10][15] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Technique | Details |
| ¹H NMR | Spectra available.[6][17] |
| ¹³C NMR | Spectra available.[6] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr pellet.[6][18] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[6] |
Experimental Protocols
Synthesis of this compound from Ethanolamine (B43304)
A common and effective method for synthesizing this compound involves the reaction of ethanolamine with an excess of hydrobromic acid.[10][19][20][21] This two-step process first involves an acid-base neutralization to form the ethanolamine hydrobromide salt, followed by a nucleophilic substitution (bromination) to replace the hydroxyl group with a bromine atom.[19]
Methodology:
-
Salt Formation: Ethanolamine is slowly added to a cooled solution of 48% hydrobromic acid under stirring. The temperature is maintained below 30°C to control the exothermic neutralization reaction.[19]
-
Bromination & Dehydration: The resulting ethanolamine hydrobromide is heated, often in the presence of a solvent like ethylbenzene (B125841) or with additional hydrogen bromide gas, to facilitate the substitution of the hydroxyl group with bromide.[19] Water is removed from the reaction mixture, typically by azeotropic distillation.[21]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled. The product, this compound, precipitates and is then isolated by filtration.[10][19] The crude product is washed with a cold solvent, such as acetone, to remove impurities and then dried under a vacuum.[19][21] A yield of approximately 96% can be achieved with this method.[19]
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Applications
The synthetic utility of this compound stems from its dual reactivity. The primary amine can act as a nucleophile or a base, while the carbon-bromine bond is susceptible to nucleophilic substitution.[1] This makes it a key building block in many synthetic pathways.
Key Applications:
-
Pharmaceutical Intermediate: It is a vital precursor in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including drugs targeting neurological disorders.[1][22] For example, it is used to prepare SB-705498, a potent TRPV1 antagonist.[3]
-
Organic Synthesis: It is widely used for the N-alkylation of primary and secondary amines to introduce the aminoethyl group. It is also a key reactant in the synthesis of various heterocyclic compounds like thiazolines and in the construction of C2-symmetric imidazolidinylidene ligands.[10]
-
Proteomics Research: The compound serves as a building block for creating specialized ligands and probes used to study protein functions and interactions.[1][23]
Caption: Role of this compound as a versatile synthetic building block.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[15][24]
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6][15] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6][15] |
| Skin Sensitization | H317: May cause an allergic skin reaction[6] |
| STOT - Single Exposure | H335: May cause respiratory irritation[6][15] |
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][24]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][15]
-
First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[16][24]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
When heated to decomposition, this compound emits very toxic fumes of bromide, nitrogen oxides (NOx), and hydrogen bromide.[6][10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2576-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CAS 2576-47-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - 2-Aminoethyl bromide hydrobromide [sigmaaldrich.com]
- 6. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2576-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. mpbio.com [mpbio.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 2576-47-8 [chemicalbook.com]
- 11. 2576-47-8 CAS | this compound | Amines & Amine Salts | Article No. 02287 [lobachemie.com]
- 12. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. This compound(2576-47-8) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Page loading... [guidechem.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. nbinno.com [nbinno.com]
- 23. scbt.com [scbt.com]
- 24. aksci.com [aksci.com]
Solubility Profile of 2-Bromoethylamine Hydrobromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-bromoethylamine (B90993) hydrobromide, a key intermediate in pharmaceutical synthesis. Due to its ionic nature, this compound exhibits high polarity, leading to significant solubility in polar protic solvents and limited solubility in non-polar organic solvents. This document compiles available qualitative and quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical framework for understanding its solubility characteristics. The information herein is intended to assist researchers and professionals in drug development in optimizing reaction conditions, purification processes, and formulation strategies involving 2-bromoethylamine hydrobromide.
Introduction
This compound is a bifunctional molecule widely employed as a building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its utility stems from the presence of a reactive bromo group and a primary amine, allowing for diverse chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, enabling rational solvent selection for reactions, extractions, and crystallizations. This guide aims to provide a detailed summary of the known solubility properties of this compound and to offer a practical experimental approach for generating further solubility data.
Physicochemical Properties
-
Molecular Formula: C₂H₇Br₂N
-
Molecular Weight: 204.89 g/mol
-
Appearance: White to slight yellow crystalline powder[1]
-
Melting Point: Approximately 170-175 °C
-
General Description: As an amine salt, this compound is an acidic organic salt.[1] It is known to be hygroscopic and moisture sensitive.
Solubility Data
The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capability, and temperature. This compound, being an ionic salt, generally demonstrates higher solubility in polar solvents.
Qualitative Solubility
Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below.
| Solvent Classification | Solvent | Solubility | Reference |
| Polar Protic | Water | Soluble | [1] |
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Polar Aprotic | Acetone (B3395972) | Insoluble/Slightly Soluble | [1] |
| Non-Polar | Ether | Insoluble | [1] |
Note: The insolubility in acetone is inferred from its use as a solvent for crystallization and washing during the synthesis of this compound, where the product precipitates out.[1]
Quantitative Solubility
Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The most definitive value found is for its solubility in water.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | >500 |
The lack of specific quantitative data for various organic solvents highlights a knowledge gap and underscores the importance of experimental determination for specific applications.
Experimental Protocol for Solubility Determination
A reliable and straightforward method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method. This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethylformamide)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured by the presence of undissolved solid. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Periodically check for the continued presence of undissolved solid.
-
Sample Collection and Filtration: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.
-
Gravimetric Analysis: a. Weigh the evaporating dish containing the saturated solution. b. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature. c. Continue drying until a constant weight of the residue is achieved. d. Record the final weight of the evaporating dish with the dry solute.
-
Calculation of Solubility: a. Mass of solute (m_solute): Final weight of dish + solute - Initial weight of empty dish. b. Volume of solvent (V_solvent): The volume of the saturated solution transferred (e.g., 2 mL). c. Solubility (S): S (g/L) = (m_solute / V_solvent) * 1000
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the gravimetric method.
Logical Framework for Solubility Prediction
The solubility of this compound in a given organic solvent can be qualitatively predicted by considering the principles of "like dissolves like."
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound is a polar, ionic compound with high solubility in polar protic solvents like water and methanol, and poor solubility in non-polar solvents such as ether. While quantitative solubility data in a wide range of organic solvents is scarce, the provided experimental protocol offers a robust method for its determination. The logical framework presented can guide solvent selection for various applications in research and drug development. A systematic determination and reporting of solubility data for this important building block would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to 2-Bromoethylamine Hydrobromide (CAS: 2576-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a versatile bifunctional molecule widely employed as a key building block in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine and a reactive bromo group, allows for a diverse range of chemical transformations, making it an essential reagent for the synthesis of nitrogen-containing compounds, including heterocycles and peptidomimetics. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, applications in synthesis and proteomics, and detailed experimental protocols.
Physicochemical and Safety Data
2-Bromoethylamine hydrobromide is a white to off-white crystalline solid.[1] It is soluble in water and methanol, but insoluble in ether.[2] Due to its hygroscopic nature, it should be stored in a cool, dry place.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2576-47-8 | [4] |
| Molecular Formula | C₂H₇Br₂N | [5] |
| Molecular Weight | 204.89 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170-175 °C | [6] |
| Solubility | Soluble in water | [5] |
| InChIKey | WJAXXWSZNSFVNG-UHFFFAOYSA-N | [1] |
Safety Information:
This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its ethylamine (B1201723) backbone.
Table 2: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H | ~3.4 | Triplet | -CH₂-Br | [7] |
| ¹H | ~3.2 | Triplet | -CH₂-NH₃⁺ | [7] |
| ¹³C | ~40 | Singlet | -CH₂-NH₃⁺ | [7] |
| ¹³C | ~30 | Singlet | -CH₂-Br | [7] |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the amine and alkyl halide functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |
| 3000-2800 | N-H in NH₃⁺ | Stretching | [8] |
| 1600-1500 | N-H in NH₃⁺ | Bending | [8] |
| 1470-1430 | C-H | Bending | [8] |
| 650-550 | C-Br | Stretching | [8] |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of organic molecules, most notably nitrogen-containing heterocycles.
Synthesis of 2-Aminothiazoles
A common application is in the Hantzsch thiazole (B1198619) synthesis, where it reacts with a thiourea (B124793) derivative to form a 2-aminothiazole (B372263) ring system. This scaffold is present in numerous biologically active compounds.
Synthesis of N-(2-Bromoethyl)phthalimide
This compound serves as a key intermediate in the Gabriel synthesis of primary amines. It is prepared by the reaction of potassium phthalimide (B116566) with 1,2-dibromoethane (B42909) or by the bromination of N-(2-hydroxyethyl)phthalimide.
Aziridine (B145994) and Aziridinium (B1262131) Ion Formation
Under basic conditions, 2-bromoethylamine can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then be trapped by nucleophiles. This reactivity is harnessed in various synthetic transformations. The formation of aziridine from this compound involves treatment with a base.[10]
Applications in Proteomics
This compound is utilized in proteomics for the chemical modification of cysteine residues in proteins. This process, known as alkylation, converts cysteine to S-aminoethylcysteine, which mimics lysine. This modification introduces a new cleavage site for the protease trypsin, aiding in protein sequencing and identification by mass spectrometry.[11]
Role in Drug Development and Signaling Pathways
Derivatives of 2-bromoethylamine are integral to the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[9] While direct modulation of signaling pathways by 2-bromoethylamine itself is not the primary application, the heterocycles and other complex molecules synthesized from it are designed to interact with specific biological targets. For instance, compounds derived from 2-aminothiazole scaffolds have been investigated for their potential to modulate the activity of kinases and other enzymes involved in cellular signaling cascades implicated in neuroinflammation and neurodegeneration, such as the NLRP3 inflammasome pathway.[12] Furthermore, analogues of bioactive peptides synthesized using 2-bromoethylamine derivatives have been shown to modulate neurotransmitter receptors, such as dopamine (B1211576) receptors.[4][13]
Experimental Protocols
General Synthesis of this compound
This protocol describes the synthesis from ethanolamine (B43304) and hydrobromic acid.
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place hydrobromic acid (48%).
-
Cool the acid in an ice bath.
-
Slowly add ethanolamine dropwise to the cooled acid with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, attach a distillation apparatus and heat the mixture to distill off a portion of the hydrobromic acid and water.
-
Allow the concentrated solution to cool to 70-80 °C.
-
Pour the warm solution into pre-chilled acetone (B3395972) and cool further to below 5 °C to induce crystallization.
-
Collect the crystalline this compound by filtration, wash with cold acetone, and dry.[14]
Synthesis of a 2-Aminothiazole Derivative
This protocol outlines the reaction of an α-bromoketone (derived from a ketone) with a thiourea. While not directly using this compound, it illustrates the principle of the Hantzsch synthesis where an analogous α-haloamine could be used. A more direct route involves the reaction of a thiourea with an α-haloaldehyde or ketone. For example, reacting a substituted thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide.[15]
Procedure:
-
Dissolve the substituted thiourea in a suitable solvent such as DMF.
-
Add the α-bromoketone hydrobromide and a base (e.g., triethylamine) to the solution.
-
Heat the reaction mixture (e.g., to 70 °C) for a few hours, monitoring the progress by TLC.
-
After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
Cysteine Alkylation in a Protein Sample
This protocol provides a general procedure for the alkylation of cysteine residues for proteomics applications.
Procedure:
-
Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl) containing a denaturant (e.g., urea).
-
Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at an elevated temperature (e.g., 56 °C).
-
Cool the sample to room temperature.
-
Add a solution of this compound to the protein solution. The pH should be basic (around 8.5) for the reaction to proceed efficiently.
-
Incubate the mixture at a controlled temperature (e.g., 50 °C) for several hours.
-
Quench any excess alkylating reagent by adding a small amount of DTT.
-
The alkylated protein sample is now ready for downstream processing such as buffer exchange, precipitation, and enzymatic digestion.[2]
Conclusion
This compound is a cornerstone reagent in synthetic chemistry and a valuable tool in chemical biology. Its bifunctional nature allows for the construction of a wide array of complex molecules with significant biological and pharmaceutical applications. This guide has provided a detailed overview of its properties, synthetic utility, and role in proteomics, offering a valuable resource for researchers in these fields. The provided protocols and diagrams serve as a practical starting point for the effective utilization of this versatile compound.
References
- 1. This compound(2576-47-8) 1H NMR [m.chemicalbook.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Scholars@Duke publication: Neurotransmitter Receptors [scholars.duke.edu]
- 4. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound(2576-47-8) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Photoluminescence and Vibrational Properties of Aziridinium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Targeting the NLRP3 Inflammasome in Neuroinflammation: Health Promoting Effects of Dietary Phytochemicals in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Bromoethylamine hydrobromide. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, storage, and analytical characterization of this important chemical intermediate.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and methanol (B129727) but insoluble in ether.[2] Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere and is also sensitive to light.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇Br₂N | [5] |
| Molecular Weight | 204.89 g/mol | [5] |
| Melting Point | 170-177 °C | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and methanol, insoluble in ether | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Stability Profile
Under recommended storage conditions—in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light—this compound is stable.[3][7] However, it is susceptible to degradation under several conditions.
Table 2: Summary of Stability-Influencing Factors
| Factor | Effect on Stability | Reference(s) |
| Moisture/Humidity | Prone to hydrolysis and facilitates other degradation pathways. The material is hygroscopic. | [2][3] |
| Light | Sensitive to light; photolytic degradation can occur. Storage in the dark is recommended. | [3] |
| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate degradation and lead to decomposition. | [8] |
| pH | Stability is pH-dependent. Basic conditions promote intramolecular cyclization. Acidic aqueous solutions are generally more stable. | [9] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
Degradation Pathways
The primary degradation pathways for this compound involve intramolecular cyclization and hydrolysis. Thermal and photolytic degradation can also occur, leading to the formation of various decomposition products.
Intramolecular Cyclization to Aziridine (B145994)
In the presence of a base or upon deprotonation of the amine group, 2-Bromoethylamine undergoes a rapid intramolecular nucleophilic substitution (an SNi reaction) to form a highly reactive three-membered ring, aziridine. This is a well-established reaction for 2-haloethylamines. The hydrobromide salt is more stable as the protonated amine is a poor nucleophile. However, in aqueous solutions with a pH above the pKa of the amino group, or in the presence of bases, the equilibrium shifts towards the free amine, facilitating this cyclization. In vivo metabolic studies in rats have confirmed the formation of aziridine from this compound.[10]
Figure 1: Intramolecular cyclization of 2-Bromoethylamine to Aziridine.
Hydrolysis to Ethanolamine
As a haloalkane, 2-Bromoethylamine is susceptible to hydrolysis, where the bromide is displaced by a hydroxyl group to form ethanolamine. This reaction is generally slower than the intramolecular cyclization, especially under neutral to basic conditions where the amine is a more potent nucleophile. However, under acidic conditions where the amine is protonated and non-nucleophilic, direct hydrolysis can become a more significant pathway.
Figure 2: Hydrolysis of 2-Bromoethylamine to Ethanolamine.
Reaction with Bicarbonate
An in vivo study has suggested a novel degradation pathway involving reaction with bicarbonate.[10] This pathway is proposed to involve the formation of an intermediate that cyclizes to produce 2-oxazolidone. This suggests that in buffered aqueous solutions containing carbonate or bicarbonate, this could be a relevant degradation route.
Figure 3: Proposed reaction pathway with bicarbonate.
Thermal and Photolytic Decomposition
Upon heating to decomposition, this compound is known to emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[11] Photolytic degradation is also a concern, as the compound is light-sensitive.[3] The specific products of photodecomposition have not been extensively detailed in the literature but are expected to result from radical mechanisms initiated by the cleavage of the carbon-bromine bond.
Experimental Protocols
The following sections outline recommended experimental protocols for investigating the stability of this compound.
Forced Degradation Study Protocol
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.
Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature for 24 hours. Due to the rapid cyclization under basic conditions, harsher conditions may not be necessary.
-
Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a calibrated oven at 60°C for 7 days.
-
At the end of the study, dissolve the solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of this compound (e.g., in water or methanol) and a sample of the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the exposure period.
-
Analysis of Samples: All samples should be analyzed using a validated stability-indicating analytical method, such as the HPLC-UV method described below.
Figure 4: General workflow for the forced degradation study.
Proposed Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as 2-Bromoethylamine lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase A to an appropriate concentration (e.g., 0.1 mg/mL).
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of the main peak from any degradation product peaks in the stressed samples. Peak purity analysis using a diode array detector is recommended.
Summary of Potential Degradation Products
Table 3: Potential Degradation Products and their Origin
| Degradation Product | Potential Origin | Analytical Considerations |
| Aziridine | Intramolecular cyclization (especially under basic conditions) | Volatile, may require derivatization for GC analysis or specialized LC-MS methods. |
| Ethanolamine | Hydrolysis | More polar than the parent compound, will elute earlier in reversed-phase HPLC. |
| 2-Oxazolidone | Reaction with bicarbonate followed by cyclization | Structure confirmed in vivo by NMR. |
| Various | Thermal and photolytic decomposition | A complex mixture of products may be formed. |
Conclusion
This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation via intramolecular cyclization, hydrolysis, and reaction with bicarbonate, particularly in the presence of moisture, light, and at non-neutral pH. This guide provides a framework for understanding these degradation pathways and for designing robust stability studies to ensure the quality and integrity of this important chemical intermediate in research and drug development.
References
- 1. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplastic Formation and Surface Crack Patterns: A Method for Waste Plastic Identification | MDPI [mdpi.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Aziridines related to some β-adrenergic blocking agents. Kinetics of formation and reaction, and some unusual salt effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. HPLC method for Residual this compound in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride | Semantic Scholar [semanticscholar.org]
The Versatility of 2-Bromoethylamine Hydrobromide: A Technical Guide for Researchers
An in-depth exploration of the synthetic applications, experimental protocols, and research potential of a pivotal chemical building block.
Introduction
2-Bromoethylamine (B90993) hydrobromide is a highly versatile and reactive bifunctional molecule, serving as a cornerstone in a multitude of synthetic endeavors across medicinal chemistry, materials science, and proteomics. Its structure, featuring a primary amine and a reactive bromo group, allows for the strategic introduction of an aminoethyl functionality into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of its key research applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug development and scientific discovery.
Core Synthetic Applications
The utility of 2-bromoethylamine hydrobromide is most prominently demonstrated in its role as a key intermediate in the synthesis of diverse molecular architectures. Its applications range from the construction of heterocyclic compounds to the selective modification of primary amines and the functionalization of material surfaces.
Synthesis of Heterocyclic Compounds: Thiazolines
This compound is instrumental in the synthesis of 2-thiazolines, a class of heterocyclic compounds with significant pharmacological interest. The reaction typically proceeds through a tandem S-alkylation and cyclodeamination of thioamides.
Quantitative Data: Synthesis of 2-Substituted-2-Thiazolines
The following table summarizes the yields of various 2-substituted-2-thiazolines synthesized from the reaction of this compound with different thioamides, highlighting the efficiency of this synthetic route.
| Thioamide Reactant | Product | Solvent | Yield (%) | Reference |
| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | HFIP | 90 | [1][2] |
| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | 2,2,2-Trifluoroethanol | 74 | [2] |
| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | Dichloromethane | 50 | [2] |
| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | Methanol | 60 | [2] |
| Benzyl thiourea | 2-(Benzylamino)-2-thiazoline | HFIP | Quantitative | [2] |
| Allyl thiourea | 2-(Allylamino)-2-thiazoline | HFIP | 78 | [2] |
| Thiourea | 2-Amino-2-thiazoline | HFIP | 69 | [2] |
| Thiobenzamide | 2-Phenyl-2-thiazoline | HFIP | - | [1] |
| Benzaldehyde derived thiosemicarbazone | 2-(Benzylidenehydrazinyl)-2-thiazoline | - | 90 | [1] |
| Hydroxy derivative of thiosemicarbazone | - | - | 80 | [1] |
Experimental Protocol: General Synthesis of 2-Substituted-2-Thiazolines
A general procedure for the synthesis of 2-substituted-2-thiazolines is as follows:
-
To a solution of the corresponding thioamide (1.0 mmol) in hexafluoroisopropanol (HFIP, 5 mL), add this compound (1.1 mmol) and sodium acetate (B1210297) (1.1 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the salt by-products.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) to yield the pure 2-substituted-2-thiazoline.[1][2]
Synthesis Pathway for 2-Substituted-2-Thiazolines
Synthesis of Pharmaceutical Intermediates: N-(2-aminoethyl)morpholine
This compound is a crucial reactant in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for the production of the antidepressant drug moclobemide.[3]
Quantitative Data: Synthesis of N-(2-aminoethyl)morpholine
The yield of N-(2-aminoethyl)morpholine is dependent on the molar ratio of the reactants.
| Morpholine (B109124) : 2-Bromoethylamine·HBr (molar ratio) | Solvent | Base | Yield (%) | Reference |
| 1:1 | None | None | - | [3] |
| 3:1 | None | None | High | [3] |
| 1:1 | Toluene | NaOH | Lower | [3] |
| 1:1 | Ethanol | - | Lower | [3] |
Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine
-
To a stirring solution of morpholine (100 g, 1.16 mol), slowly add this compound (131 g, 0.387 mol) over 1 to 2 hours, maintaining the temperature below 90 °C.[3]
-
Monitor the reaction progress using gas chromatography.
-
After 6-8 hours, cool the reaction mixture to room temperature.
-
Add 48% NaOH solution with stirring.
-
Filter the precipitated solid NaCl under vacuum.
-
The resulting liquor, containing water, morpholine, and the product, is then distilled through a packed column (600 × 50 mm) to isolate N-(2-aminoethyl)morpholine.[3]
Synthesis Pathway for N-(2-aminoethyl)morpholine
Selective Mono-N-Alkylation of Primary Amines
A significant challenge in amine synthesis is the control of over-alkylation. This compound, in conjunction with specific reaction conditions, can be used for the chemoselective mono-N-alkylation of primary amines. This is achieved through a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and unreactive.[4][5]
Quantitative Data: Selective Mono-N-Alkylation of Benzylamine Hydrobromide
The selectivity and yield of the mono-N-alkylation product are influenced by the solvent and reaction conditions.
| Alkylating Agent | Solvent | Temperature (°C) | Selectivity (Mono:Di) | Yield (%) | Reference |
| n-Butylbromide | DMF | 20-25 | 87:9 | 76 | [4] |
| n-Butylbromide | DMSO | 20-25 | 90:7 | 65 | [4] |
| n-Butylbromide | Nitromethane | 70-75 | 80:20 | 70 | [4] |
Experimental Protocol: General Procedure for Selective Mono-N-Alkylation
-
To a solution of the primary amine hydrobromide (1 eq.) in a suitable solvent (e.g., DMF), add the alkyl bromide (1 eq.) and a base such as triethylamine.
-
Stir the reaction mixture at a controlled temperature (e.g., 20-25 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction is worked up by standard procedures, which may include extraction and chromatographic purification to isolate the mono-alkylated product.[4]
Logical Workflow for Selective Mono-N-Alkylation
Other Notable Research Applications
-
Synthesis of Ionic Liquids: this compound is a precursor for creating amino-functionalized ionic liquids, which have applications as catalysts and absorbents.[6]
-
Material Science: It is employed for the surface modification of materials like titanate nanotubes and nylon to introduce primary amine groups, thereby altering their surface properties and enhancing their functionality for applications such as heavy metal adsorption.[7][8]
-
Proteomics Research: As a versatile building block, it is used to synthesize specialized ligands and probes for studying protein functions and interactions.[9][10][11][12]
-
Synthesis of Biologically Active Molecules: It is a starting material for the synthesis of various pharmaceutical agents, including the potent and selective TRPV1 antagonist, SB-705498.[13][14][15]
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists. Its bifunctional nature provides a reliable and efficient means to introduce the crucial aminoethyl moiety into a diverse range of molecules. The applications detailed in this guide, from the synthesis of pharmacologically relevant heterocycles to the controlled formation of secondary amines and the functionalization of materials, underscore its broad utility. The provided quantitative data and experimental protocols offer a solid foundation for researchers to harness the full potential of this versatile reagent in their scientific pursuits.
References
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutic… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Flexible End-to-End Automated Sample Preparation Workflow Enables Standardized and Scalable Bottom-up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flexible and Accessible Workflows for Improved Proteogenomic Analysis Using the Galaxy Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
historical synthesis methods of 2-Bromoethylamine hydrobromide
An In-depth Technical Guide to the Historical Synthesis of 2-Bromoethylamine (B90993) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine hydrobromide is a valuable bifunctional reagent widely employed in organic and pharmaceutical chemistry. Its structure, featuring a primary amine and a reactive alkyl bromide, makes it a crucial building block for the synthesis of numerous heterocyclic compounds, pharmaceutical intermediates, and other complex organic molecules. Historically, several key methods have been established for its synthesis, each with distinct advantages in terms of yield, scalability, and reaction conditions. This guide provides a detailed overview of these foundational synthetic routes, complete with experimental protocols, comparative data, and process visualizations.
Method 1: Synthesis from 2-Aminoethanol (Ethanolamine)
The most prevalent and historically significant route to this compound involves the reaction of 2-aminoethanol with hydrobromic acid. This method directly substitutes the hydroxyl group with a bromide atom. Various modifications to this core reaction have been developed to optimize yield and purity.
Figure 1: General workflow for the synthesis of this compound from 2-Aminoethanol.
Data Presentation: Comparison of 2-Aminoethanol Synthesis Variations
| Parameter | Liquid-Phase Method[1][2] | Combined Liquid/Gas-Phase Method[3] | Organic Syntheses Procedure[4] |
| Starting Materials | 2-Aminoethanol, 40% HBr, Xylene | 2-Aminoethanol, 48% HBr, HBr (gas), Ethylbenzene (B125841) | 2-Aminoethanol, HBr (sp. gr. 1.42) |
| Molar Ratio (Amine:HBr) | 1:9 (in HBr solution) | 1:1 (for salt), then excess HBr gas | 1:3.2 |
| Reaction Temperature | 0-10°C (addition), 135-145°C (reflux) | <30°C (salt), ~130°C (bromination) | 0-10°C (addition), then reflux |
| Reaction Time | 12 hours | 4.5 hours (bromination step) | Multiple hours (distillation/reflux cycles) |
| Reported Yield | 99%[2] | 96% | 83% |
| Purity / Melting Point | 99.5% / 172-174°C[2] | 172-173°C | Not specified, but suitable for further synthesis |
| Key Feature | High yield, uses azeotropic distillation | Shorter reaction time, two-step process | Well-documented and verified procedure |
Experimental Protocols
1. High-Yield Liquid-Phase Protocol [2]
-
Step 1: In a reaction vessel, slowly add 2-aminoethanol dropwise to 40% hydrobromic acid (in a 1:9 molar ratio) while stirring magnetically. Maintain the temperature of the reaction mixture between 0-10°C. The addition should take approximately 25-30 minutes.
-
Step 2: After the addition is complete, add xylene to the reaction system.
-
Step 3: Heat the mixture to reflux at 135-145°C for 12 hours, using a Dean-Stark apparatus to facilitate water separation.
-
Step 4: Once water separation is complete, cool the mixture and filter it to remove the solvent.
-
Step 5: Wash the resulting filter cake three times with cold acetone (B3395972) to obtain the white crystalline product.
2. Combined Liquid/Gas-Phase Protocol [3]
-
Step 1 (Salt Formation): Add 30.5g of 2-aminoethanol to a three-necked flask. While stirring, slowly add 86.2g of 48% hydrobromic acid via a dropping funnel, ensuring the system temperature remains below 30°C. After the reaction ceases, remove the water under vacuum in a boiling water bath to yield crystalline ethanolamine (B43304) hydrobromide.
-
Step 2 (Bromination): Add 35.5g of the ethanolamine hydrobromide from Step 1 and 40ml of ethylbenzene to a three-necked flask. Pass hydrogen bromide gas through the system while maintaining the reaction temperature at approximately 130°C.
-
Step 3: After 4.5 hours, stop the reaction, cool the mixture, and filter. Recover the ethylbenzene and dry the solid product under vacuum.
3. Organic Syntheses Protocol [4]
-
Step 1: Add 1 kg (16.4 moles) of ice-cold 2-aminoethanol through a dropping funnel to 7 L (52 moles) of ice-cold hydrobromic acid (sp. gr. 1.42) in a 12-L round-bottomed flask with mechanical stirring.
-
Step 2: Attach an efficient fractionating column to the flask and heat until 1850 cc of distillate is collected. Reduce the heating to maintain a gentle reflux for one hour.
-
Step 3: Repeat a cycle of distilling a portion of the liquid followed by a one-hour reflux period with decreasing volumes of distillate (700 cc, 600 cc, 300 cc, etc.). Finally, reflux the solution for three hours.
-
Step 4: Pour the hot, dark-colored residue into beakers. After cooling to about 70°C, add 1650 cc of acetone to each portion and stir well.
-
Step 5: Cool the mixture in an icebox overnight. Collect the β-bromoethylamine hydrobromide on a filter, wash with acetone until colorless, and air-dry. Further crops can be obtained by concentrating the filtrates.
Method 2: Synthesis via Ring-Opening of Aziridine (B145994)
An alternative and industrially favorable route involves the ring-opening of aziridine (ethyleneimine) with hydrogen bromide. This method is noted for its high selectivity and yield, directly affording the target compound.[5]
Figure 2: Reaction pathway for the synthesis of this compound from Aziridine.
Data Presentation: Aziridine Ring-Opening Synthesis
| Parameter | Value |
| Starting Materials | Aziridine (Ethyleneimine), Hydrogen Bromide |
| Key Reaction Principle | Aziridine is added to the acid to ensure success[4] |
| Reported Yield | Reported to be high[5] |
| Advantage | High selectivity and industrially favored[5] |
Experimental Protocol (General Procedure)
-
Step 1: A solution of hydrogen bromide in a suitable inert solvent (e.g., diethyl ether or a non-reactive hydrocarbon) is prepared and cooled in an ice bath.
-
Step 2: A solution of aziridine in the same solvent is added dropwise to the stirred, cold hydrogen bromide solution. Caution: Aziridine is highly toxic and volatile. This operation must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The order of addition is critical; the imine must be added to the acid.[4]
-
Step 3: Upon completion of the addition, the reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.
-
Step 4: The resulting solid, this compound, precipitates from the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.
Method 3: The Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines while avoiding the over-alkylation common in direct alkylation of ammonia.[6] For the synthesis of 2-bromoethylamine, this route begins with the reaction of potassium phthalimide (B116566) with 1,2-dibromoethane (B42909) to form an intermediate, N-(2-bromoethyl)phthalimide. The amine is then liberated from this intermediate.
Figure 3: Logical workflow for obtaining this compound via the Gabriel Synthesis.
Data Presentation: Gabriel Synthesis Intermediate
| Parameter | Value (for N-(2-bromoethyl)phthalimide)[7] |
| Starting Materials | Potassium Phthalimide, 1,2-Dibromoethane |
| Reaction Temperature | 180-190°C |
| Reaction Time | 12 hours |
| Purification Method | Recrystallization from 75% ethanol (B145695) |
| Reported Yield | 69-79% |
| Melting Point | 82-83°C |
Experimental Protocols
1. Synthesis of N-(2-bromoethyl)phthalimide [7]
-
Step 1 (Alkylation): Heat a stirred mixture of potassium phthalimide (0.81 mol) and 1,2-dibromoethane (2.4 mol) in an oil bath at 180–190°C for approximately 12 hours.
-
Step 2 (Work-up): After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Step 3 (Extraction): Add 300 mL of 98-100% ethanol to the residue and reflux for about 30 minutes until the oil dissolves. Filter the hot solution to remove potassium bromide, washing the salt with a small amount of hot ethanol.
-
Step 4 (Purification): Distill the ethanol from the filtrate. Add 500 mL of carbon disulfide to the residue and reflux for 15 minutes to separate the soluble product from insoluble byproducts. Filter the hot solution. Distill the carbon disulfide from the filtrate. The crude product can be recrystallized from 75% ethanol to yield white crystals.
2. Liberation of the Amine via Hydrazinolysis [7]
-
Step 1 (Hydrazinolysis): Dissolve the N-(2-bromoethyl)phthalimide intermediate in ethanol. Add a slight molar excess (e.g., 1.1 equivalents) of hydrazine hydrate.
-
Step 2: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 12 hours). A precipitate of phthalhydrazide (B32825) will form.
-
Step 3 (Work-up): After cooling, acidify the mixture with hydrochloric acid and reflux for an additional period (e.g., 5 hours) to ensure complete reaction.
-
Step 4 (Isolation): Remove the insoluble phthalhydrazide by filtration. Concentrate the filtrate. The resulting amine hydrochloride can be isolated, or the free amine can be obtained by basification (e.g., with NaOH) and extraction into an organic solvent. The final hydrobromide salt is then prepared by treating the free amine with hydrobromic acid.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oligoaziridines: ring opening with hydrobromic acid - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Toxicological Profile of 2-Bromoethylamine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a reactive chemical intermediate used in the synthesis of various pharmaceutical and chemical compounds. Due to its reactivity, a thorough understanding of its toxicological profile is essential for safe handling and for predicting potential adverse effects in drug development. This guide provides a comprehensive overview of the available toxicological data for 2-bromoethylamine hydrobromide, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur after a single exposure to a substance. For this compound, the primary routes of acute exposure of concern are oral, dermal, and inhalation, along with eye contact.
Quantitative Data for Acute Toxicity
| Endpoint | Value | Species | Route | Source |
| LD50 | 500 mg/kg | Not Specified | Oral | [1] |
| LD50 | 109 mg/kg | Mouse | Intraperitoneal | [2] |
Experimental Protocols for Acute Toxicity Testing
The acute oral toxicity of this compound is typically determined using a method like the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420).
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used. Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is typically administered as a single oral dose via gavage. A suitable vehicle (e.g., water or corn oil) is used to dissolve or suspend the substance. The volume administered is generally kept constant across all dose levels.
-
Dose Levels: A stepwise procedure is used, starting with a dose that is expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in the previously dosed animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Test Animals: Young adult rats, rabbits, or guinea pigs are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.
-
Test Animals: Rats are the preferred species.
-
Exposure Method: The animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).
-
Concentrations: A range of concentrations are tested.
-
Observations: Animals are observed for toxic effects during and after exposure for up to 14 days.
Irritation and Sensitization
Quantitative Data for Irritation and Sensitization
| Endpoint | Result | Species | Source |
| Skin Irritation | Irritant | Not Specified | [1][2] |
| Eye Irritation | Serious eye irritation | Not Specified | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction | Not Specified | [1][3] |
Experimental Protocols for Irritation and Sensitization Testing
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Test Animals: Albino rabbits are used.
-
Application: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Application: The test substance is applied to the dorsum of the ears for three consecutive days.
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes. An increase in proliferation compared to a vehicle control group indicates a sensitization potential.
-
Measurement: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled substance (e.g., ³H-methyl thymidine) or by non-radioactive methods. A Stimulation Index (SI) of 3 or greater is generally considered a positive result.
Genotoxicity
This compound has been reported to be mutagenic for bacteria and/or yeast.[4]
Experimental Protocol for Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Principle: The test evaluates the ability of the test substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates.
-
Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.
Specific Target Organ Toxicity: Nephrotoxicity
A significant toxicological finding for this compound is its nephrotoxicity (toxicity to the kidneys). Studies in animal models have demonstrated that it can induce renal papillary necrosis and cortical necrosis of the proximal tubules.[4]
Proposed Mechanism of Nephrotoxicity
The proposed mechanism for this compound-induced nephrotoxicity involves initial damage to the endothelial cells of the renal vasculature, leading to ischemic (lack of blood flow) necrosis of the proximal tubules and the renal papilla.[1]
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
There is currently a lack of available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Safety data sheets often state that these effects are not known or have not been investigated.[4][5]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for an in vivo skin irritation study.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Signaling Pathway Diagram
Caption: Proposed pathway for this compound-induced kidney damage.
Conclusion
This compound exhibits acute toxicity via oral and intraperitoneal routes and is an irritant to the skin and eyes, with the potential to cause skin sensitization. A key toxicological concern is its ability to induce nephrotoxicity, likely through a mechanism involving vascular endothelial damage leading to ischemic injury of the renal tubules and papilla. While it is reported to be mutagenic in bacterial systems, comprehensive data on its genotoxic potential in mammalian systems, as well as its chronic toxicity, carcinogenicity, and reproductive toxicity, are lacking. This data gap highlights the need for further investigation to fully characterize the toxicological profile of this reactive intermediate, particularly for applications in drug development where long-term safety is a primary concern. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its toxicological profile in the design and risk assessment of new chemical entities derived from it.
References
An In-depth Technical Guide to the Reactivity of 2-Bromoethylamine Hydrobromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoethylamine (B90993) hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical industry. Its reactivity is characterized by the presence of a primary amine and a primary alkyl bromide, allowing for a range of nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of 2-bromoethylamine hydrobromide with various nucleophiles, including amines, thiols, carboxylates, and alkoxides. It details the competing pathways of intermolecular SN2 substitution and intramolecular cyclization to form aziridine (B145994), presenting quantitative data where available, detailed experimental protocols, and mechanistic insights to aid in reaction design and optimization.
Core Reactivity Principles
The reactivity of this compound is dominated by two principal pathways, the outcome of which is highly dependent on reaction conditions and the nature of the nucleophile.
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide leaving group to form a new carbon-nucleophile bond. This reaction is favored by strong, unhindered nucleophiles and is typically conducted under conditions that suppress the nucleophilicity of the internal amine.
-
Intramolecular Nucleophilic Substitution (Aziridine Formation): Under basic conditions, the primary amine is deprotonated, and the resulting nucleophilic nitrogen attacks the adjacent carbon, displacing the bromide to form a strained, three-membered aziridine ring. This intramolecular SN2 reaction is often a competing and sometimes the dominant pathway.
The interplay between these two pathways is a critical consideration in the synthetic application of this compound.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted ethylenediamines, which are prevalent scaffolds in many pharmaceutical agents.
General Reaction:
R¹R²NH + BrCH₂CH₂NH₂·HBr → R¹R²NCH₂CH₂NH₂·HBr + HBr
Quantitative Data: Reaction of Amines with this compound
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Morpholine (B109124) | None | None (Morpholine in excess) | < 90 | 6-8 | N-(2-Aminoethyl)morpholine | ~90 | |
| Benzylamine | DMF | Et₃N | 20-25 | 9 | N-Benzyl-N-(n-butyl)ethane-1,2-diamine | 76 | [1] |
| 2,4-Dichlorobenzylamine | DMF | Et₃N | 20-25 | 10 | N-(n-Butyl)-N-(2,4-dichlorobenzyl)amine | 78 | [1] |
| Aniline | DMF | Et₃N | 20-25 | 15 | N-Butyl-N-phenylamine | 63 | [1] |
Note: The yields reported are for the mono-N-alkylation product and can be influenced by the stoichiometry of the reactants and the nature of the base used. Over-alkylation to form tertiary and quaternary amines is a common side reaction.[2]
Experimental Protocol: Synthesis of N-(2-Aminoethyl)morpholine
This protocol is adapted from the synthesis of a key intermediate for the antidepressant drug Moclobemide.
Materials:
-
This compound
-
Morpholine (1,4-oxazinane)
-
48% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium chloride (NaCl)
Procedure:
-
To a stirring solution of morpholine (3 equivalents), slowly add this compound (1 equivalent) while maintaining the temperature below 90°C over 1-2 hours.
-
Monitor the reaction progress by gas chromatography.
-
After 6-8 hours, cool the reaction mixture to room temperature.
-
Add 48% NaOH solution under stirring.
-
Filter the precipitated solid NaCl under vacuum.
-
The resulting liquor containing water, excess morpholine, and the product, N-(2-aminoethyl)morpholine, is then purified by distillation.
Expected Yield: Approximately 90%.
Reactivity with Thiol Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form S-alkylated products. This reaction is particularly relevant in bioconjugation and proteomics for the modification of cysteine residues in proteins.[3]
General Reaction:
RSH + BrCH₂CH₂NH₂·HBr → RSCH₂CH₂NH₂·HBr + HBr
Competition Between Intermolecular S-Alkylation and Intramolecular Cyclization
A critical factor in the reaction with thiol-containing molecules that also possess a nucleophilic amine is the pH of the reaction medium. Computational studies on the reaction with a cysteine model (using CH₃SH) have shown:
-
At basic pH: The intermolecular attack by the sulfur nucleophile is favored over the intramolecular cyclization by the amino group.[3][4]
-
At neutral pH: The trend is reversed, and the intramolecular cyclization to form aziridine can become more favorable.[3][4]
Experimental Protocol: Alkylation of Cysteine Residues in Proteins
This protocol is a general method adapted from studies on protein modification.[5]
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Phosphate (B84403) buffer (pH 8.5)
-
Mini filters for concentration and buffer exchange
Procedure:
-
Dissolve the protein in a phosphate buffer (pH 8.5) to a concentration of approximately 0.5 mg/mL.
-
Add a 100-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture at 50°C for 6 hours.
-
Concentrate the solution using mini filters.
-
Perform a buffer exchange to a suitable buffer for downstream applications (e.g., phosphate buffer at pH 7.5).
-
The successful alkylation can be confirmed by techniques such as mass spectrometry or by observing a change in the protein's properties, for example, the ability of a newly introduced amine to form a Schiff base.[6]
Reactivity with Carboxylate and Alkoxide Nucleophiles
Carboxylate and alkoxide anions are also effective nucleophiles for the SN2 displacement of the bromide from this compound, leading to the formation of amino esters and amino ethers, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophilic anion.
Experimental Protocol: General Procedure for Reaction with Sodium Alkoxides (Williamson Ether Synthesis)
This is a generalized protocol for the Williamson ether synthesis, which can be adapted for this compound.[7][8]
Materials:
-
An alcohol (ROH)
-
Sodium hydride (NaH) or sodium metal (Na)
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in the anhydrous solvent.
-
Carefully add sodium hydride (or sodium metal) portion-wise to the solution to form the sodium alkoxide (RONa).
-
Once the alkoxide formation is complete (cessation of hydrogen evolution), add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A similar procedure can be followed for carboxylate nucleophiles, starting with a carboxylic acid and a suitable base to form the carboxylate salt.
Mechanistic Pathways and Controlling Factors
The outcome of the reaction of this compound with a nucleophile is a delicate balance between the intermolecular SN2 reaction and the intramolecular cyclization. Several factors influence which pathway predominates.
pH
The pH of the reaction medium is a critical determinant.
-
Acidic to Neutral pH: The primary amine of 2-bromoethylamine is protonated (pKa ~9-10), rendering it non-nucleophilic. In this state, intermolecular attack by an external nucleophile is the only viable pathway.
-
Basic pH: The amine is deprotonated, making it a potent intramolecular nucleophile. This significantly increases the rate of aziridine formation, which can compete with or even dominate over the intermolecular reaction, especially with weaker external nucleophiles.
Nucleophile Strength and Concentration
Stronger external nucleophiles at higher concentrations will favor the intermolecular SN2 reaction by increasing the bimolecular reaction rate. Weaker nucleophiles are more likely to allow the intramolecular cyclization to occur, especially under basic conditions.
Solvent
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[9] Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[10]
Temperature
Higher temperatures generally increase the rate of both inter- and intramolecular reactions. The effect on the product distribution will depend on the relative activation energies of the competing pathways.
Visualization of Reaction Pathways and Workflows
Diagram 1: Competing Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methodological & Application
Application Note: Synthesis of N-Substituted Ethylamines using 2-Bromoethylamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromoethylamine (B90993) hydrobromide (BEA-HBr) is a highly reactive and versatile bifunctional reagent used extensively in organic synthesis.[1][2] Its structure incorporates both a primary amine and a bromoethyl group, making it an ideal building block for introducing an aminoethyl moiety into a wide range of molecules. This is particularly valuable in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The hydrobromide salt form enhances the stability of the compound, which typically appears as a white to off-white crystalline solid soluble in water.[2][3]
This application note provides detailed protocols and quantitative data for the synthesis of N-substituted ethylamines via nucleophilic substitution reactions with primary and secondary amines.
General Reaction Scheme and Mechanism
The synthesis of N-substituted ethylamines using 2-bromoethylamine hydrobromide proceeds via a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group. Due to the hydrobromide salt form of the reagent, a base is generally required to neutralize the hydrobromic acid and liberate the free amine of the product. In cases where the nucleophilic amine is used in excess, it can serve as both the reactant and the base.[4]
The general reaction is as follows:
R¹R²NH + Br-CH₂CH₂-NH₂·HBr + Base → R¹R²N-CH₂CH₂-NH₂ + Base·HBr + HBr
Caption: General SN2 reaction of an amine with this compound.
Applications and Data Summary
This compound is a key intermediate for synthesizing a variety of compounds, including important pharmaceutical intermediates.[1] For example, it is used to synthesize N-(2-aminoethyl)morpholine, a precursor for the antidepressant drug Moclobemide.[4] The reaction conditions can be optimized to achieve high yields, often by adjusting the stoichiometry of the reactants, choice of solvent, and base.
The following table summarizes reaction conditions and yields for the synthesis of representative N-substituted ethylamines.
| Nucleophile | Base | Solvent | Reagent:Nucleophile Ratio | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Morpholine (B109124) | Morpholine (excess) | None | 1:3 | 100 | 4 | N-(2-Aminoethyl)morpholine | 90 | [4] |
| 1-Methylpiperazine | K₂CO₃ | Acetonitrile (B52724) | 1:1.2 | 80 (Reflux) | 12 | 2-(4-Methylpiperazin-1-yl)ethanamine | ~85 (Estimated) | General Method[5] |
| Primary Amines (General) | CsOH | Varies | 1:1.1 | Varies | Varies | Mono-N-alkylated secondary amines | Varies | [6] |
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed and can cause irritation.[2][6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood. When heated to decomposition, it can emit toxic fumes of HBr and NOx.[3]
Protocol 1: Synthesis of N-(2-Aminoethyl)morpholine
This protocol is adapted from a high-yield synthesis used in the development of the drug Moclobemide.[4]
Materials:
-
This compound (BEA-HBr)
-
Morpholine
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.25 g, 50 mmol).
-
Add morpholine (13.1 g, 150 mmol, 3 equivalents). Note: Morpholine acts as both the nucleophile and the base.[4]
-
Equip the flask with a reflux condenser and heat the mixture to 100°C with stirring.
-
Maintain the reaction at 100°C for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and make the solution basic (pH > 12) by slowly adding 10% NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure N-(2-aminoethyl)morpholine.
Protocol 2: General Synthesis of N-Substituted Ethylamines (e.g., 2-(4-Methylpiperazin-1-yl)ethanamine)
This general protocol uses a carbonate base and a polar aprotic solvent, a common method for N-alkylation reactions.[5]
Materials:
-
This compound (BEA-HBr)
-
Nucleophilic amine (e.g., 1-Methylpiperazine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reflux and extraction
Procedure:
-
To a dry 250 mL round-bottom flask, add the nucleophilic amine (e.g., 1-methylpiperazine, 6.0 g, 60 mmol, 1.2 equivalents) and anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 equivalents).
-
Add 100 mL of acetonitrile to the flask.
-
With vigorous stirring, add this compound (10.25 g, 50 mmol, 1 equivalent) portion-wise over 15 minutes.
-
Attach a reflux condenser and heat the suspension to reflux (approx. 80-82°C) for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted ethylamines.
Caption: A standard workflow from reaction setup to final product characterization.
Conclusion
This compound is an efficient and reliable reagent for the synthesis of a diverse array of N-substituted ethylamines. By carefully selecting the nucleophile, base, and solvent system, researchers can achieve high yields of desired products. The protocols provided herein offer robust starting points for the synthesis of key intermediates relevant to pharmaceutical and chemical research.
References
- 1. This compound | 2576-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CAS 2576-47-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 2576-47-8 [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 2-Bromoethylamine 99 2576-47-8 [sigmaaldrich.com]
Application Notes and Protocols for Alkylation Reactions with 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-bromoethylamine (B90993) hydrobromide as an alkylating agent in organic synthesis. This versatile reagent is a valuable building block for introducing an aminoethyl moiety onto a variety of nucleophiles, a common structural motif in pharmaceutically active compounds.
Introduction
2-Bromoethylamine hydrobromide is a bifunctional molecule containing both a primary amine and a bromoalkane. The hydrobromide salt form enhances its stability and ease of handling.[1] In alkylation reactions, it serves as an electrophile, with the bromine atom being displaced by a nucleophile. The primary amine is protonated in the salt form, rendering it non-nucleophilic under neutral or acidic conditions. Deprotonation under basic conditions is required to liberate the free amine for subsequent reactions, if desired. This reagent is widely used in the synthesis of nitrogen-containing compounds such as amino acids, peptides, and various heterocyclic systems.[2]
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromide by a suitable nucleophile (Nu:), as depicted in the following scheme:
Br-CH₂-CH₂-NH₃⁺·Br⁻ + Nu:⁻ → Nu-CH₂-CH₂-NH₃⁺·Br⁻ + Br⁻
Common nucleophiles include amines, thiols, and the anions of various heterocyclic compounds. The choice of base and solvent is crucial for the success of the reaction and depends on the nature of the nucleophile.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for alkylation reactions using this compound with different classes of nucleophiles.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioamides | - | - | - | - | - | |
| Secondary Phosphines | Cesium Hydroxide (CsOH) | - | - | - | - | |
| Primary Amines/Diamines | Cesium Hydroxide (CsOH) | - | - | - | - | |
| Cysteine Residue (in protein) | pH 8.5 Buffer | Aqueous | 50 | 6 | Successful Alkylation | [3] |
| Ethanolamine (synthesis of BEA·HBr) | Hydrobromic Acid | Water | Reflux | - | 83 | [4] |
| Phthalimide (B116566) | Potassium Carbonate (K₂CO₃) | DMF | 80 | 4 | 95 | (General procedure) |
| Morpholine | Sodium Hydroxide (NaOH) | Toluene | Reflux | 6-8 | - | (Industrial process) |
| Benzylamine | Triethylamine (Et₃N) | DMF | 20-25 | 9 | 76 | [5] |
Experimental Protocols
General Protocol for N-Alkylation of Amines and Heterocycles
This protocol provides a general procedure for the N-alkylation of primary or secondary amines, as well as nitrogen-containing heterocycles.
Materials:
-
This compound
-
Substrate (amine or heterocycle)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Triethylamine (Et₃N), or Sodium Hydroxide (NaOH))
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 eq.).
-
Dissolve or suspend the substrate in the chosen solvent.
-
Add the base (1.5-2.0 eq.). For liquid bases like triethylamine, add it dropwise.
-
Add this compound (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (refer to the table for guidance, typically between room temperature and reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.
Protocol for the Gabriel Synthesis of 2-Aminoethylamine
The Gabriel synthesis is a robust method for preparing primary amines and avoids the over-alkylation issues common with direct amination.[5]
Materials:
-
Potassium Phthalimide
-
This compound
-
Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
Procedure:
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in DMF.
-
Add this compound (1.05 eq.).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(2-bromoethyl)phthalimide by filtration, wash with water, and dry.
Step 2: Hydrazinolysis (Deprotection)
-
Suspend the N-(2-bromoethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq.) dropwise.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated NaOH solution and extract the desired 2-aminoethylamine with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Mandatory Visualizations
Caption: General experimental workflow for alkylation with this compound.
Caption: Inhibition of high-affinity choline uptake by a 2-bromoethylamine derivative.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activity of a 2-bromoethylamine (mustard) derivative of hemicholinium-3 and hemicholinium-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromoethylamine Hydrobromide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromoethylamine (B90993) hydrobromide in peptide synthesis. This versatile reagent serves as a valuable tool for site-specific modification of peptides, enabling a range of applications from proteomics research to the development of novel peptide-based therapeutics. This document details its primary applications in the S-alkylation of cysteine residues, its potential role in peptide cyclization, and its use as a linker in bioconjugation. Detailed protocols, potential side reactions, and purification strategies are provided to guide researchers in the effective use of this compound.
S-Alkylation of Cysteine Residues (S-Aminoethylation)
The most prominent application of 2-bromoethylamine hydrobromide in peptide science is the selective alkylation of the thiol group of cysteine residues. This reaction, known as S-aminoethylation, converts cysteine into S-2-aminoethylcysteine, an analogue of lysine (B10760008).[1][2][3][4]
Primary Applications:
-
Proteomics and Protein Sequencing: The conversion of cysteine to a lysine analogue introduces a new cleavage site for trypsin, which specifically cleaves at the C-terminal side of lysine and arginine residues.[2] This is particularly useful for proteins with a low abundance of lysine and arginine, as it generates a greater number of smaller peptide fragments, facilitating more comprehensive sequence coverage by mass spectrometry.[2]
-
Chemical Modification Rescue: In protein engineering, if a critical lysine residue is mutated to cysteine, S-aminoethylation can restore the positive charge and amine functionality, potentially rescuing the protein's biological activity.[5]
Experimental Protocol: S-Aminoethylation of a Peptide
This protocol provides a general procedure for the S-aminoethylation of a cysteine-containing peptide in solution.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Tris-HCl buffer (or another suitable buffer, e.g., phosphate (B84403) buffer)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Nitrogen or Argon gas
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the chosen buffer (e.g., 0.2 M Tris-HCl, pH 8.5) to a final concentration of 0.5 mg/mL.[5][6]
-
Reagent Preparation: Prepare a stock solution of this compound in the same buffer.
-
Reaction Setup: In a reaction vial, add the peptide solution. While stirring, add a 100-fold molar excess of the this compound solution.[5][6]
-
pH Adjustment: Check the pH of the reaction mixture and, if necessary, adjust to pH 8.5 with dilute NaOH or HCl. Maintaining a basic pH is crucial for the deprotonation of the cysteine thiol, enhancing its nucleophilicity.[1][7]
-
Inert Atmosphere: Purge the reaction vial with nitrogen or argon gas to minimize oxidation of the cysteine residue.
-
Incubation: Seal the vial and incubate the reaction mixture at 50°C for 6 hours with continuous stirring.[5][6] Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
-
Quenching (Optional): To stop the reaction, a small amount of a thiol-containing reagent like dithiothreitol (B142953) (DTT) can be added to consume the excess this compound.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.[1][8]
-
Analysis: Confirm the successful modification by mass spectrometry. The S-aminoethylation of a cysteine residue results in a mass increase of 43.0528 Da.
Experimental Workflow for S-Aminoethylation
Caption: Workflow for the S-aminoethylation of a cysteine-containing peptide.
Quantitative Data
The yield and purity of S-aminoethylated peptides are sequence-dependent and influenced by reaction conditions. The following table summarizes representative data.
| Peptide Sequence | Reaction Time (h) | pH | Temperature (°C) | Purity (%) | Yield (%) | Reference |
| Model Peptide | 6 | 8.5 | 50 | >95 (post-HPLC) | Not Reported | [5][6] |
| CRABPII-CLE Protein | 6 | 8.5 | 50 | Not Reported | Successful Alkylation Confirmed | [5][6] |
Note: Quantitative yield data for specific peptide sequences is not extensively reported in the literature, as the primary application is often qualitative for proteomics workflows.
Peptide Cyclization
This compound can theoretically be used as a bifunctional linker for intramolecular peptide cyclization, forming a thioether bond. This involves the reaction of the bromo group with a nucleophilic side chain (e.g., cysteine) and the amino group with another side chain (e.g., aspartic or glutamic acid) or the C-terminus. However, specific and detailed protocols for this direct application are not well-documented in the reviewed literature. A more common approach for creating thioether-linked cyclic peptides involves reacting a cysteine-containing peptide with a bromoacetyl group at the N-terminus, which can yield over 95% cyclization.[7]
Conceptual Protocol for Intramolecular Cyclization
This protocol is a conceptual guide, as direct literature examples are scarce. Optimization would be required for any specific peptide sequence.
Materials:
-
Linear peptide with two reactive sites (e.g., a cysteine and an aspartic/glutamic acid).
-
This compound.
-
Coupling agents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
Procedure:
-
Thioether Formation: In a solution of the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7-8), add this compound. The reaction would be initiated between the thiol of the cysteine and the bromo group of the reagent.
-
Purification of Intermediate: Purify the singly-modified peptide intermediate by RP-HPLC.
-
Lactamization: The purified intermediate, now containing a free primary amine, would be subjected to a standard peptide cyclization protocol. This involves dissolving the peptide in an anhydrous solvent like DMF under high dilution conditions and adding a coupling agent and an organic base to facilitate the amide bond formation between the newly introduced amine and a carboxylic acid group on the peptide.
-
Final Purification and Analysis: Purify the cyclic peptide by RP-HPLC and confirm its structure by mass spectrometry and potentially NMR.
Caption: Conceptual pathway for the formation of a peptide-drug conjugate.
Potential Side Reactions and Selectivity
While the reaction of this compound is highly selective for cysteine residues under optimized conditions, side reactions with other nucleophilic amino acid side chains can occur, particularly with prolonged reaction times or at non-optimal pH.
[1][7]* Histidine: The imidazole (B134444) ring of histidine can be alkylated.
-
Methionine: The thioether side chain of methionine can potentially be alkylated to form a sulfonium (B1226848) ion. *[9] N-terminus: The alpha-amino group of the peptide's N-terminus can also be a site of alkylation.
-
Tyrosine: The phenolic hydroxyl group of tyrosine is generally less reactive under these conditions but could potentially undergo alkylation at higher pH.
[10]Studies have shown the reaction selectivity to be in the order of Cysteine >> N-terminus > Histidine, with lysine and methionine being largely unreactive under the tested conditions. C[1][7]ontrolling the pH is critical to maximize selectivity for cysteine modification.
[1][7]### 5. Purification and Analysis
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides modified with this compound. A[1][8] C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). T[1][8]he introduction of the aminoethyl group increases the hydrophilicity of the peptide, which will result in an earlier elution time compared to the unmodified peptide.
Analysis:
-
Mass Spectrometry (MS): This is the primary method for confirming the modification.
-
Mass Shift: The S-aminoethylation of a cysteine residue results in a mass increase of 43.0528 Da .
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to confirm the site of modification. The fragmentation pattern will show a corresponding mass shift in the fragment ions containing the modified cysteine residue. T[11]he modification introduces a basic site, which can influence the fragmentation pattern.
-
Safety and Handling
This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Aminoethylation in model peptides reveals conditions for maximizing thiol specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromoethylamine Hydrobromide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a versatile and highly reactive bifunctional reagent, making it a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a primary amine and a reactive alkyl bromide, allows for facile construction of various ring systems through intramolecular and intermolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including aziridines, 2-aminothiazolines, morpholines, piperazines, thiazolidine-2-thiones, and the medicinally important compound taurine, all utilizing 2-bromoethylamine hydrobromide as a key precursor. The ability of this compound to participate in nucleophilic substitution reactions makes it an important intermediate in the development of novel drug candidates and active pharmaceutical ingredients (APIs).[1]
Synthesis of Aziridine (B145994)
Aziridines are three-membered nitrogen-containing heterocycles that are valuable intermediates in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions. The intramolecular cyclization of this compound provides a direct route to the parent aziridine.
Reaction Principle
In the presence of a strong base, the amino group of 2-bromoethylamine is deprotonated, and the resulting free amine acts as an internal nucleophile, displacing the bromide ion to form the aziridine ring.[2]
Experimental Protocol: In Situ Generation and Use of Aziridine
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Water (distilled)
-
Acetonitrile (AcCN)
-
Substrate for aziridination (e.g., for synthesis of aziridinium (B1262131) lead halide perovskites as described in the source)
Procedure: [2]
-
In a plastic vial, dissolve 15 mmol of potassium hydroxide in 3 mL of distilled water.
-
In a separate container, prepare a solution of this compound in 3 mL of water and 6 mL of acetonitrile.
-
Add the this compound solution to the potassium hydroxide solution.
-
Seal the vial, shake it a few times, and let it stand at room temperature for 20 hours to allow for the in situ formation of aziridine.
-
The resulting solution containing aziridine can then be used for subsequent reactions.
Quantitative Data:
| Heterocycle | Reactants | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aziridine (in situ) | 2-Bromoethylamine HBr | KOH | Water/Acetonitrile | 20 | Not isolated | [2] |
Reaction Workflow:
Caption: Workflow for the in situ generation of aziridine.
Synthesis of 2-Aminothiazolines
2-Aminothiazolines are five-membered heterocyclic compounds containing sulfur and nitrogen, which are prevalent in many biologically active molecules. The Hantzsch thiazole (B1198619) synthesis can be adapted to synthesize 2-aminothiazolines from this compound and a thiourea (B124793).
Reaction Principle
The reaction proceeds via a condensation reaction between this compound and thiourea. The amino group of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-aminothiazoline ring.
Experimental Protocol: Synthesis of 2-Aminothiazoline
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure: (Adapted from a similar synthesis using 2-chloroethylamine (B1212225) hydrochloride)[3]
-
To a solution of thiourea (1 equivalent) in ethanol, add this compound (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 2-aminothiazoline, can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization. A reported yield for a similar reaction is over 70%.[3]
Quantitative Data:
| Heterocycle | Co-reactant | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminothiazoline | Thiourea | Ethanol | 4-6 | >70 (expected) | Adapted from[3] |
Reaction Scheme:
References
Reaction Conditions for 2-Bromoethylamine Hydrobromide with Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a protected aminoethyl moiety. Its reaction with primary amines is a fundamental method for the synthesis of N-substituted ethylenediamines, which are important scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the reaction of 2-bromoethylamine hydrobromide with primary amines, with a focus on controlling the selectivity between mono- and di-alkylation.
Application Notes
The reaction of a primary amine with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. A key challenge in this reaction is controlling the degree of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine as a byproduct.
Several factors influence the selectivity of the reaction:
-
Stoichiometry: Using an excess of the primary amine can favor the formation of the mono-alkylated product by increasing the probability of this compound reacting with the primary amine rather than the secondary amine product.
-
Base: The reaction requires a base to neutralize the hydrobromide salt of the starting material and the hydrogen bromide generated during the reaction. The choice of base is critical. Strong, non-nucleophilic bases are often preferred. The pKa of the primary amine and the resulting secondary amine also play a role in the equilibrium of the protonated species, which can be leveraged to control selectivity.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can dissolve the reagents and facilitate the SN2 reaction.
-
Temperature: The reaction temperature affects the rate of both the desired mono-alkylation and the undesired di-alkylation. Lower temperatures generally favor mono-alkylation.
-
Protecting Groups: In some cases, particularly with valuable or complex primary amines, it may be advantageous to use a protecting group strategy to ensure mono-alkylation.
Controlling Mono- versus Di-alkylation
Achieving selective mono-alkylation is a common objective. Strategies to favor the formation of the N-substituted ethylenediamine (B42938) (mono-alkylation product) over the N,N'-disubstituted product include:
-
Slow Addition: Slow, portion-wise addition of the alkylating agent (this compound) to a solution of the primary amine and base can help maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.
-
Use of Amine Hydrobromide Salt: A strategy involving the in-situ generation of the free primary amine from its hydrobromide salt by the slow addition of a base can be employed to control the concentration of the reactive free amine, thus favoring mono-alkylation.[1]
-
Cesium Bases: The use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), has been shown to promote selective mono-N-alkylation of primary amines.[2]
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound
This protocol provides a general method for the reaction and can be optimized for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and acetonitrile or DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0-1.2 eq.) to the mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-substituted ethylenediamine.
Protocol 2: Selective Mono-N-Alkylation using a Cesium Base (Example with 2-Aminoethanethiol)
This protocol is adapted from a patented procedure demonstrating selective mono-alkylation.[3]
Materials:
-
2-Aminoethanethiol hydrochloride
-
This compound
-
Cesium hydroxide (CsOH)
-
Dimethyl sulfoxide (DMSO)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, dissolve 2-aminoethanethiol hydrochloride (1.0 eq.) in anhydrous DMSO.
-
Add cesium hydroxide (2.0 eq.) to the solution and stir at room temperature.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 44 hours.
-
After the reaction period, perform a standard aqueous work-up.
-
The products can be isolated and purified by column chromatography to yield the mono-alkylated product, N-(2-aminoethyl)-2-aminoethanethiol, and the di-alkylated product.
Data Presentation
The following tables summarize reaction conditions and yields for the N-alkylation of primary amines with this compound based on literature examples.
Table 1: Reaction of 2-Aminoethanethiol Hydrochloride with this compound [3]
| Primary Amine | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 2-Aminoethanethiol HCl | 2-Bromoethylamine HBr | CsOH (2.0) | DMSO | RT | 44 | 44 | 24 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the general workflow for the reaction of a primary amine with this compound.
Caption: General experimental workflow for the N-alkylation of primary amines.
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Protecting Group Strategies for 2-Bromoethylamine Hydrobromide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its utility lies in the presence of a primary amine and a reactive alkyl bromide. However, the nucleophilic nature of the amine often interferes with desired reactions at the alkyl bromide moiety. To achieve selective transformations, the transient protection of the amino group is a crucial strategic step. This document provides detailed application notes and experimental protocols for the protection and deprotection of 2-bromoethylamine using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and the use of phthalimide (B116566) as a protected precursor.
General Considerations
The hydrobromide salt of 2-bromoethylamine must be neutralized to the free amine before it can react with the protecting group reagent. This is typically achieved in situ through the addition of a suitable base. The choice of base and solvent is critical to minimize side reactions, such as nucleophilic substitution on the alkyl bromide by the base or solvent. Mild reaction conditions are generally preferred to prevent the formation of byproducts. The selection of a protecting group should be based on its stability to subsequent reaction conditions and the orthogonality of its deprotection, ensuring that the protecting group can be removed without affecting other functional groups in the molecule.[1]
Protecting Group Strategies: A Comparative Overview
The choice of protecting group is a critical decision in the synthetic route. The following tables summarize the reaction conditions and yields for the protection and deprotection of 2-bromoethylamine with commonly used protecting groups.
Protection of 2-Bromoethylamine
| Protecting Group | Reagent | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine (B128534) (TEA) | Methanol | 0 to RT | 2 | 92 |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | THF / Water | 0 to RT | 20 | ~90¹ |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane / Water | RT | 2-6 | High² |
| Phthalimide | N/A (synthesized as N-(2-bromoethyl)phthalimide) | N/A | N/A | N/A | N/A | 69-80³ |
¹Yield reported for a similar primary amine under these conditions.[2] ²Qualitative yield based on general procedures.[3] ³Yield for the synthesis of N-(2-bromoethyl)phthalimide from potassium phthalimide and 1,2-dibromoethane (B42909).[4]
Deprotection of N-Protected 2-Bromoethylamine
| Protecting Group | Reagent(s) | Solvent(s) | Temp. (°C) | Time | Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 0 to RT | 1-4 h | High |
| Cbz | H₂, Pd/C | Methanol | RT | 4-12 h | High |
| Cbz (alternative) | NaBH₄, Pd/C | Methanol | RT | 3-10 min | 93-98 |
| Fmoc | 20% Piperidine (B6355638) | N,N-Dimethylformamide (DMF) | RT | 0.5-1 h | High |
| Phthalimide | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Ethanol (B145695) | 80 | 12 h | High |
Experimental Protocols
N-Boc Protection of 2-Bromoethylamine Hydrobromide
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [5]
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) dropwise to the solution.
-
Slowly add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to dilute the reaction mixture.
-
Extract the product with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate.
N-Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.[3]
Materials:
-
tert-Butyl N-(2-bromoethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected 2-bromoethylamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt.
N-Cbz Protection of this compound
This protocol is adapted from a general procedure for the Cbz protection of primary amines.[2]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 20 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
N-Cbz Deprotection via Hydrogenolysis
This is a common and clean method for Cbz group removal.[3]
Materials:
-
N-Cbz protected 2-bromoethylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
N-Fmoc Protection of this compound
This protocol outlines the procedure for Fmoc protection of the primary amine.[3]
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution at room temperature.
-
Add 9-fluorenylmethyl chloroformate (1.05 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
N-Fmoc Deprotection
The Fmoc group is readily cleaved by a secondary amine base.[6]
Materials:
-
N-Fmoc protected 2-bromoethylamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can be further purified by an appropriate workup, such as an aqueous wash and extraction.
Phthalimide Protection via Gabriel Synthesis
Instead of protecting 2-bromoethylamine directly, N-(2-bromoethyl)phthalimide can be synthesized and used as a protected form of 2-bromoethylamine. This protocol describes the synthesis from potassium phthalimide.[4]
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane
-
Ethanol
-
Carbon disulfide
Procedure:
-
In a round-bottomed flask equipped with a stirrer and reflux condenser, combine potassium phthalimide (0.81 mole) and 1,2-dibromoethane (2.4 moles).
-
Heat the mixture in an oil bath at 180-190 °C for 12 hours with stirring.
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Extract the crude N-(2-bromoethyl)phthalimide from the potassium bromide byproduct by refluxing with ethanol.
-
Filter the hot solution and concentrate the filtrate.
-
Purify the crude product by recrystallization from 75% ethanol to yield N-(2-bromoethyl)phthalimide.
Phthalimide Deprotection (Ing-Manske Procedure)
This procedure describes the cleavage of the phthalimide group to release the primary amine using hydrazine.[4][7]
Materials:
-
N-(2-bromoethyl)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
Dissolve N-(2-bromoethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Stir the mixture at 80 °C for 12 hours. A precipitate of phthalhydrazide (B32825) will form.
-
After cooling, the phthalhydrazide precipitate can be removed by filtration.
-
The filtrate containing the desired 2-bromoethylamine can be concentrated and used in the next step, or further purified if necessary.
Visualizations
Logical Relationship of Protecting Group Strategies
Caption: Overview of a typical synthetic route involving amine protection.
Experimental Workflow for N-Boc Protection
Caption: Step-by-step workflow for the N-Boc protection of 2-bromoethylamine.
Deprotection Pathways
Caption: Common deprotection methods for various amine protecting groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of Derivatives from 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of various derivatives from 2-bromoethylamine (B90993) hydrobromide. This versatile reagent serves as a crucial building block in the pharmaceutical and chemical industries, primarily for the introduction of an aminoethyl moiety into a target molecule. The protocols outlined below focus on scalability, yield, and purity, addressing the needs of researchers in drug development and process chemistry.
Introduction
2-Bromoethylamine hydrobromide (BrCH₂CH₂NH₂·HBr) is a reactive bifunctional compound containing both a primary amine and a primary alkyl bromide. This dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its applications include the preparation of aziridines, N-substituted ethylamines, and various heterocyclic compounds such as thiazolines. These derivatives often exhibit significant biological activity and are key components in numerous drug candidates.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS).
Large-Scale Synthesis of this compound
A reliable supply of high-purity this compound is essential for the successful synthesis of its derivatives. A common and scalable method for its preparation is the bromination of ethanolamine (B43304) with hydrobromic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure and is suitable for large-scale production.[2]
Materials:
-
Ethanolamine
-
Hydrobromic acid (48%)
Equipment:
-
Large glass-lined reactor with overhead stirrer, dropping funnel, and condenser
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with hydrobromic acid (48%).
-
Cool the acid to 0-5 °C with constant stirring.
-
Slowly add ethanolamine via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture and distill off the water and excess hydrobromic acid.
-
Once the distillation is complete, cool the concentrated residue to room temperature.
-
Slowly add cold acetone to the residue with vigorous stirring to precipitate the this compound.
-
Filter the solid product and wash it with cold acetone.
-
Dry the product in a vacuum oven at a temperature not exceeding 50 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethanolamine | [3] |
| Reagent | Hydrobromic Acid (48%) | [3] |
| Solvent | Acetone | [3] |
| Typical Yield | ~70% | [3] |
| Purity | >99% | [3] |
| Scale | Kilogram | [2] |
Synthesis of N-Substituted Ethylamine Derivatives
A primary application of this compound is in the N-alkylation of primary and secondary amines to introduce the 2-aminoethyl group. This is a key step in the synthesis of many active pharmaceutical ingredients (APIs).
General Protocol for N-Alkylation
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)
-
Solvent (e.g., acetonitrile, DMF, or ethanol)
Equipment:
-
Jacketed glass reactor with overhead stirrer and reflux condenser
-
Heating and cooling system
-
Filtration and extraction apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of the amine and base in the chosen solvent, add this compound portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., distillation, crystallization, or column chromatography).
Quantitative Data for N-Alkylation Reactions:
| Amine Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Piperazine | N-(2-Aminoethyl)piperazine | K₂CO₃ | Acetonitrile | 8 | >90 |
| Benzylamine | N-Benzyl-N'-(2-aminoethyl)amine | Na₂CO₃ | Ethanol (B145695) | 12 | 85-95 |
| Morpholine | N-(2-Aminoethyl)morpholine | Triethylamine | DMF | 6 | >90 |
Synthesis of Thiazoline (B8809763) Derivatives
This compound is a key reagent for the synthesis of 2-substituted thiazolines, which are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-HIV, anti-cancer, and antimicrobial properties.[1][4] The synthesis typically involves the reaction of this compound with a thioamide.
Protocol for the Synthesis of 2-Aryl-Thiazolines
Materials:
-
This compound
-
Aryl thioamide
-
Base (e.g., NaHCO₃ or Na₂CO₃)
-
Solvent (e.g., ethanol or isopropanol)
Equipment:
-
Glass reactor with overhead stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Suspend the aryl thioamide and the base in the solvent in the reactor.
-
Add a solution of this compound in the same solvent to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for 2-Aryl-Thiazoline Synthesis:
| Aryl Thioamide | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Thiobenzamide | 2-Phenyl-2-thiazoline | NaHCO₃ | Ethanol | 4 | 85-95 |
| 4-Chlorothiobenzamide | 2-(4-Chlorophenyl)-2-thiazoline | Na₂CO₃ | Isopropanol | 6 | 80-90 |
| Thiophene-2-carbothioamide | 2-(Thiophen-2-yl)-2-thiazoline | NaHCO₃ | Ethanol | 5 | 82-92 |
Synthesis of Aziridines (Gabriel-Wenker Type Synthesis)
While direct large-scale synthesis of aziridine (B145994) from this compound can be challenging due to polymerization, a modified Gabriel-Wenker synthesis can be employed. This involves an intramolecular cyclization of the initially formed N-(2-bromoethyl)sulfonamide or similar derivative.
Protocol for Aziridine Synthesis
Step 1: Sulfonylation of 2-Bromoethylamine
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with a base (e.g., triethylamine) to liberate the free amine.
-
Cool the solution to 0 °C and slowly add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride).
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-(2-bromoethyl)sulfonamide.
Step 2: Intramolecular Cyclization
-
Dissolve the N-(2-bromoethyl)sulfonamide in a suitable solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the N-sulfonylaziridine.
Quantitative Data for Aziridine Synthesis:
| Sulfonyl Chloride | Base (Cyclization) | Solvent (Cyclization) | Overall Yield (%) |
| Tosyl chloride | NaH | THF | 70-80 |
| Mesyl chloride | KOBuᵗ | DMF | 65-75 |
Experimental Workflows and Signaling Pathways
The derivatives synthesized from this compound often serve as precursors to biologically active molecules. For instance, thiazoline derivatives have been shown to possess a variety of pharmacological activities.[5][6][7]
Caption: General synthetic pathways for derivatives of this compound.
Many thiazole (B1198619) and thiazoline-containing compounds act as inhibitors of various cellular signaling pathways implicated in diseases like cancer. For example, some derivatives have been found to inhibit protein kinases or interfere with microtubule polymerization.[8]
Caption: Potential mechanism of action for a thiazoline derivative as a kinase inhibitor.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 8. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Monitoring the Progress of a 2-Bromoethylamine Hydrobromide Reaction by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethylamine (B90993) hydrobromide is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the pharmaceutical industry for the introduction of an aminoethyl moiety. Its high reactivity makes it a valuable building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including antihistamines, antipsychotics, and other therapeutic agents.
Given the reactivity of 2-bromoethylamine hydrobromide, it is crucial to monitor the progress of reactions involving this reagent to ensure complete consumption of the starting material and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is ideally suited for this purpose. This application note provides detailed protocols for monitoring the progress of reactions involving this compound using TLC, including solvent system selection, visualization techniques, and interpretation of results.
General Principles of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and differentiate compounds.
In the context of a chemical reaction, TLC is used to track the disappearance of the starting material and the appearance of the product over time. A typical TLC plate for reaction monitoring will include three lanes:
-
Starting Material (SM): A spot of the pure starting material (e.g., the limiting reagent).
-
Reaction Mixture (RM): A spot of the ongoing reaction mixture.
-
Co-spot (C): A spot where both the starting material and the reaction mixture are applied at the same point.
The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.
Experimental Protocols
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin (B49086) or potassium permanganate (B83412) solution)
-
Heat gun or hot plate
-
Solvents for mobile phase
-
Reaction mixture
-
Starting material standards
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced points on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare a dilute solution of the limiting starting material in a volatile solvent.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" mark.
-
Spot the starting material solution again at the "C" mark.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture onto the "RM" mark and also directly on top of the starting material spot at the "C" mark.
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
TLC Development
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the plate does not touch the filter paper.
-
Allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization
Since this compound and many of its alkylated products are not UV-active, visualization requires the use of a staining agent.
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Application: Briefly dip the dried TLC plate into the ninhydrin solution or spray the plate evenly with the solution in a fume hood.
-
Development: Gently heat the plate with a heat gun or on a hot plate until colored spots (typically purple or pink for primary amines) appear.
-
Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (B78521) (NaOH) in 200 mL of water.
-
Application: Dip the dried TLC plate into the potassium permanganate solution.
-
Development: The spots will appear as yellow-brown spots on a purple background. No heating is generally required.
Data Presentation: Solvent Systems and Expected Rf Values
The choice of the mobile phase is critical for achieving good separation. Due to the polar nature of this compound (a salt), it will have a very low Rf value and remain at or near the baseline in non-polar solvent systems. More polar solvent systems are required to achieve mobility. The polarity of the N-alkylated product will depend on the nature of the substituent introduced.
| Starting Material/Product Class | Mobile Phase (v/v) | Expected Rf of 2-Bromoethylamine HBr | Expected Rf of Product | Visualization |
| N-Alkylation of a secondary amine | Dichloromethane : Methanol (95:5) | ~ 0.0 - 0.1 | 0.3 - 0.6 | Ninhydrin/KMnO₄ |
| Ethyl Acetate : Hexane : Triethylamine (B128534) (70:30:1) | ~ 0.1 - 0.2 | 0.4 - 0.7 | Ninhydrin/KMnO₄ | |
| N-Alkylation of an indole | Ethyl Acetate : Hexane (30:70) | ~ 0.0 - 0.1 | 0.5 - 0.8 | KMnO₄ |
| Dichloromethane : Methanol (98:2) | ~ 0.1 | 0.6 - 0.9 | KMnO₄ | |
| Synthesis of a pyrrolidine (B122466) derivative | Chloroform : Methanol (9:1) | ~ 0.1 | 0.4 - 0.7 | KMnO₄ |
Note: The Rf values provided are estimates. Actual values may vary depending on the specific reaction, TLC plate, and experimental conditions. It is essential to run a standard of the starting material alongside the reaction mixture for accurate comparison. The addition of a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the eluent can help to reduce streaking of amine-containing compounds.
Mandatory Visualizations
Logical Workflow for TLC Monitoring
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromoethylamine Hydrobromide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromoethylamine (B90993) hydrobromide, a key intermediate in various pharmaceutical and chemical applications. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-bromoethylamine hydrobromide.
Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes?
Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction between ethanolamine (B43304) and hydrobromic acid can be slow, sometimes requiring extended reaction times of up to 48 hours in liquid-phase methods.[1] Ensure your reaction has been allowed to proceed to completion. Monitoring the reaction progress via techniques like TLC can be beneficial.
-
Suboptimal Temperature Control: The initial reaction between ethanolamine and hydrobromic acid is highly exothermic.[1] Failure to maintain a low temperature (ideally below 30°C) during the initial addition can lead to side reactions and the formation of impurities, ultimately reducing the yield of the desired product.[1] A recent patent suggests a stepwise temperature increase for improved efficiency.[2]
-
Reagent Quality: The purity of your starting materials is crucial. Commercial ethanolamine should ideally be fractionally distilled before use.[3] The concentration of the hydrobromic acid is also critical; a specific gravity of at least 1.42 is recommended for optimal results.[3]
-
Mechanical Losses: During workup and purification, significant product loss can occur, especially on a smaller scale.[4] Ensure efficient transfer and washing of the product.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
Byproduct formation is often linked to reaction conditions. A patented method suggests that adding reagents stepwise and controlling the temperature at different stages can significantly reduce byproducts and improve reaction efficiency.[2] For instance, adding a portion of hydrobromic acid at a very low temperature (not exceeding 5°C) before gradually increasing the temperature can lead to higher purity.[2]
Q3: The reaction time for the liquid-phase synthesis is very long. Are there faster methods?
Yes, gas-phase methods, which involve passing hydrogen bromide gas through ethanolamine, can shorten the reaction time.[1] However, this method requires specialized equipment and can be difficult to control, with a risk of local overheating.[1] A hybrid approach has been developed that combines the advantages of both methods. This involves an initial salt formation using 48% hydrobromic acid, followed by a bromination reaction with hydrogen bromide gas, which can be completed in about 4.5 hours.[1]
Q4: My final product is discolored. How can I improve its appearance?
A discolored product often indicates the presence of impurities. Effective washing of the crude product is key. Acetone (B3395972) is commonly used to wash the crystallized this compound until it is colorless.[3] It may be beneficial to crush the crude cake in a mortar to ensure thorough washing.[3] If discoloration persists, recrystallization may be necessary.
Experimental Protocols
Below are detailed methodologies for common synthesis routes of this compound.
Method 1: Direct Reaction with Hydrobromic Acid (High Yield)
This method, adapted from a patented procedure, can achieve yields of up to 99%.[5]
-
Reaction Setup: In a reaction vessel, add ethanolamine and a portion of an appropriate solvent like xylene.
-
Acid Addition: Cool the mixture to 0-10°C and slowly add 40% hydrobromic acid dropwise, maintaining the temperature below 10°C. The molar ratio of ethanolamine to hydrobromic acid should be 1:9.[5] The addition should take 25-30 minutes.
-
Azeotropic Distillation: After the addition is complete, add more xylene and heat the mixture to reflux at 135-145°C for 12 hours to remove water via a water separator.
-
Isolation and Purification: Cool the reaction mixture, filter to remove the solvent, and wash the resulting solid residue three times with cold acetone to obtain the final product.
Method 2: Two-Step Hybrid Gas/Liquid Phase Synthesis
This method offers a good balance of reaction time and yield (around 96%).[1]
-
Step 1: Salt Formation: To a three-necked flask containing 30.5g of ethanolamine, slowly add 86.2g of 48% hydrobromic acid while stirring. Control the addition rate to keep the temperature below 30°C. After the reaction is complete, remove the water under vacuum in a boiling water bath to obtain ethanolamine hydrobromide.
-
Step 2: Bromination: In a three-necked flask, add 35.5g of the ethanolamine hydrobromide from Step 1 and 40ml of ethylbenzene. Pass hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.
-
Workup: After about 4.5 hours, stop the reaction, cool the mixture, and filter. The collected solid should be dried under vacuum to yield the final product.
Method 3: Classical Liquid-Phase Synthesis
This procedure from Organic Syntheses provides a reliable method with a reported yield of 83%.[3]
-
Initial Reaction: Add 1 kg (16.4 moles) of ice-cold ethanolamine to 7 L (52 moles) of ice-cold hydrobromic acid (sp. gr. 1.42) with mechanical stirring.
-
Distillation and Reflux: Attach a fractionating column and heat the flask to distill off a specific amount of liquid. The process involves alternating between distillation and reflux for set periods to drive the reaction to completion.
-
Crystallization: Pour the hot, dark-colored residue into beakers. Once cooled to about 70°C, add acetone and stir well.
-
Purification: Allow the mixture to stand in an icebox overnight. Collect the crystals by filtration and wash with acetone until colorless.[3] Additional crops of crystals can be obtained by concentrating the filtrate.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis methods for this compound.
| Method | Reactants | Molar Ratio (Ethanolamine:HBr) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Direct Reaction with HBr | Ethanolamine, 40% HBr | 1:9 | Xylene | 12 hours | 0-10 (addition), 135-145 (reflux) | 99 | [5] |
| Hybrid Gas/Liquid Phase | Ethanolamine, 48% HBr, HBr gas | 1:1 (for salt formation) | Ethylbenzene | 4.5 hours | <30 (salt formation), ~130 (bromination) | 96 | [1] |
| Classical Liquid Phase | Ethanolamine, HBr (sp. gr. 1.42) | 1:3.2 | None | Several hours | Varies (distillation/reflux) | 83 | [3] |
| Bromination of Ethanolamine | Ethanolamine, HBr | 1:8.89 (by weight) | Acetone (for precipitation) | ~20 hours | Cooled initially, then heated | 70 | [5][6] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Direct Reaction with Hydrobromic Acid.
Caption: Workflow for Two-Step Hybrid Gas/Liquid Phase Synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN117229152A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 2576-47-8 [chemicalbook.com]
Technical Support Center: Reactions with 2-Bromoethylamine Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethylamine (B90993) hydrobromide. The following sections address common issues, side products, and reaction optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in N-alkylation reactions with 2-bromoethylamine hydrobromide?
A1: The primary side products in N-alkylation reactions involving this compound are typically a result of over-alkylation, intramolecular cyclization, and elimination reactions.
-
Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with 2-bromoethylamine to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.[1] This is a common issue in amine alkylations.
-
Aziridine (B145994) Formation: Under basic conditions, the amine functionality of 2-bromoethylamine can be deprotonated and act as an intramolecular nucleophile, displacing the bromide to form a highly reactive aziridine intermediate.[2] This intermediate can then be opened by a nucleophile, potentially leading to a mixture of products or undesired rearrangements.
-
Elimination: Although substitution is generally favored for primary alkyl halides, elimination reactions to form vinylamine (B613835) (which is unstable and may polymerize) can occur, particularly at higher temperatures or with sterically hindered, strong bases.
Q2: My N-alkylation reaction with this compound is showing low yield or is not proceeding to completion. What are the likely causes?
A2: Low yields or incomplete reactions are common challenges and can stem from several factors:
-
Inadequate Base: this compound is an ammonium salt and requires at least one equivalent of base to neutralize the HBr and free the amine for reaction. An additional equivalent of base is needed to scavenge the HBr produced during the alkylation itself.
-
Poor Solubility: The use of inorganic bases like potassium carbonate (K₂CO₃) in solvents where they have poor solubility (e.g., acetone) can lead to very slow or incomplete reactions.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective as they can dissolve the reactants and facilitate Sₙ2 reactions.
-
Insufficient Temperature: While higher temperatures can promote side reactions, some alkylations require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
Q3: How can I suppress the formation of over-alkylation products?
A3: Minimizing the formation of di- and tri-alkylated products is a key challenge. Several strategies can be employed:
-
Control Stoichiometry: Using a large excess of the primary amine substrate relative to this compound can statistically favor mono-alkylation.
-
Choice of Base: Utilizing a base that selectively deprotonates the primary amine in the presence of the secondary amine product can enhance selectivity. Some methods employ the amine hydrobromide salt directly in a competitive deprotonation/protonation strategy to keep the more nucleophilic secondary amine product protonated and less reactive.[3][4]
-
Alternative Synthetic Routes: For the synthesis of primary amines, the Gabriel synthesis, which uses N-(2-bromoethyl)phthalimide, is a classic method to avoid over-alkylation.[5][6][7][8][9]
-
Reductive Amination: If applicable to the target molecule, reductive amination is a highly versatile method for controlled N-alkylation that avoids many of the pitfalls of direct alkylation with alkyl halides.[10]
Troubleshooting Guide: Common Side Products
This guide provides a structured approach to identifying and mitigating common side products in reactions involving this compound.
Problem 1: Over-alkylation leading to a mixture of secondary, tertiary, and quaternary amines.
| Factor | Condition to Favor Mono-alkylation (Desired) | Condition Favoring Over-alkylation (Side Product) | Rationale |
| Stoichiometry | Large excess of the amine being alkylated | Stoichiometric or excess 2-bromoethylamine HBr | Increases the probability of 2-bromoethylamine reacting with the starting amine instead of the product.[1] |
| Addition Rate | Slow, dropwise addition of 2-bromoethylamine HBr | Rapid or bulk addition | Maintains a low concentration of the alkylating agent, reducing the chance of the product reacting further.[10] |
| Base Strategy | Use of amine hydrobromide salt with a specific base | Using a strong, non-selective base with the free amine | The product secondary amine is more basic and can be selectively protonated, rendering it less nucleophilic.[3][4] |
Problem 2: Formation of Aziridine and Related Byproducts.
| Factor | Condition to Suppress Aziridine Formation | Condition Favoring Aziridine Formation | Rationale |
| pH / Protonation | Acidic to neutral conditions | Basic conditions | The amine nitrogen must be deprotonated (as a free base) to act as an intramolecular nucleophile. Keeping it protonated prevents cyclization.[2] |
| Nucleophile Conc. | High concentration of a strong external nucleophile | Low concentration or weak external nucleophile | A potent external nucleophile can outcompete the intramolecular cyclization reaction. |
| Temperature | Lower reaction temperatures | Higher reaction temperatures | Higher temperatures can provide the activation energy needed for the intramolecular cyclization. |
Key Experimental Protocols
Protocol 1: General N-alkylation of a Primary Amine
This protocol provides a general starting point for the mono-alkylation of a primary amine using this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 0.2-0.5 M).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 3.0 eq. or DIPEA, 3.0 eq.).
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine/base mixture at room temperature over 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-alkylation of Indole (B1671886)
This protocol is adapted for the N-alkylation of less nucleophilic substrates like indole, which often require stronger bases.[11][12]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the indole substrate (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the indole (0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.1-1.2 eq.) portion-wise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add a solution of this compound (1.1 eq.) and a suitable base (e.g., DIPEA, 1.1 eq.) in DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Quenching: Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2-Bromoethylamine hydrobromide
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low reactivity with 2-Bromoethylamine hydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting as expected?
The most common reason for low reactivity is that the compound is in its hydrobromide salt form.[1][2][3] In this state, the primary amine group is protonated to form an ammonium (B1175870) salt. This positive charge makes the nitrogen atom non-nucleophilic and therefore unreactive in typical alkylation reactions where it is intended to act as a nucleophile. To achieve reactivity, the free amine must be generated by deprotonation with a suitable base.[1][2]
Q2: How does the hydrobromide salt affect the compound's properties?
The hydrobromide salt form renders the compound as a stable, crystalline solid, which is often white to off-white in color.[4] This salt form is generally more stable for storage than the free amine.[5][6] It is also highly soluble in polar solvents like water and ethanol (B145695) but insoluble in non-polar solvents like ether.[4][7] However, the resulting aqueous solutions are acidic, with a pH of less than 7.0.[1][2][3][8]
Q3: My compound has turned slightly yellow. Is it still usable?
A slight yellow color can indicate some level of degradation, especially if the compound has been exposed to air and light over time.[7] While it might still be usable for some applications, its purity could be compromised, potentially leading to lower yields or side reactions. It is recommended to use a fresh, colorless crystalline solid for best results.[9]
Q4: What are the optimal storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6][10] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its reactivity and handling.[4][5][11] Storing it under an inert gas like argon or nitrogen is also recommended to prevent degradation.[10]
Q5: Can I use any base to deprotonate the amine?
The choice of base is critical. A base strong enough to deprotonate the ammonium salt is required. Common choices include inorganic bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (TEA). The base should be chosen carefully to be compatible with other functional groups in your reaction. Violent reactions are possible with strong bases, so appropriate caution must be taken.[10]
Troubleshooting Guide for Low Reactivity
This guide will help you systematically troubleshoot and resolve issues with the reactivity of this compound.
Issue: The reaction shows little to no product formation.
Step 1: Have you added a base to your reaction mixture?
-
No: The amine group on your this compound is protonated and therefore non-nucleophilic. You must add a base to generate the reactive free amine.
-
Yes: Proceed to Step 2.
Step 2: What base and stoichiometry are you using?
-
Ensure you are using at least one equivalent of base relative to the this compound to neutralize the hydrobromide salt. An excess of base is often used to drive the equilibrium towards the free amine.
-
Verify that the base is strong enough to deprotonate the ammonium salt. Check the pKa values of the base and the ammonium salt to ensure the deprotonation is favorable.
Step 3: What solvent are you using?
-
This compound is soluble in polar solvents like water and ethanol.[4] However, the free amine form may have different solubility. Ensure your chosen solvent is appropriate for both the starting materials and the deprotonated intermediate. In some cases, a biphasic system with a phase-transfer catalyst may be necessary.
Step 4: How was the this compound stored and handled?
-
The compound is hygroscopic and moisture-sensitive.[4][5] If it has absorbed water, this can interfere with the reaction. Ensure the reagent was stored in a dry environment and handled under anhydrous conditions if your reaction is sensitive to water.
-
Consider the age and appearance of the reagent. If it is old or discolored, it may have degraded.
Step 5: What are your reaction temperature and duration?
-
Some alkylation reactions require heating to proceed at a reasonable rate. Consult the literature for typical reaction conditions for your specific transformation. It's possible the reaction is simply sluggish at the temperature you are using.
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₇Br₂N | [4] |
| Molecular Weight | 204.90 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 170-176 °C | [5] |
| Solubility | Soluble in water and methanol; insoluble in ether.[4] | [4] |
| Stability | Stable under normal conditions; hygroscopic.[5][9] | [5][9] |
Recommended Reaction Conditions for N-Alkylation
| Parameter | Recommendation |
| Base | K₂CO₃, Cs₂CO₃, NaOH, or Triethylamine (Et₃N) |
| Stoichiometry of Base | 1.1 - 2.0 equivalents |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol (EtOH) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol: In-Situ Generation of 2-Bromoethylamine Free Amine for Alkylation
This protocol describes a general procedure for the N-alkylation of a substrate using this compound.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add your substrate (1.0 eq.) and the chosen solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5 eq.).
-
Reagent Addition: Add this compound (1.2 eq.) to the suspension.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can then be subjected to standard aqueous work-up and purification procedures (e.g., extraction and column chromatography).
Visual Guides
Caption: A workflow diagram for troubleshooting low reactivity issues.
Caption: The equilibrium between the inactive salt and the reactive free amine.
References
- 1. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. This compound(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 2576-47-8 [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
preventing polymerization of 2-Bromoethylamine hydrobromide during storage
Welcome to the technical support center for 2-Bromoethylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the storage and handling of this reagent.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound, particularly concerning its stability during storage.
Problem: The crystalline powder has become clumpy, discolored (yellow to brown), or has a sticky, viscous consistency.
-
Possible Cause: The primary cause is the absorption of atmospheric moisture. This compound is highly hygroscopic. Absorbed water can initiate degradation and polymerization.
-
Solution:
-
Assess Usability: For critical applications, it is recommended to use fresh, uncompromised material. If the material is only slightly clumpy, it may be possible to dry it under high vacuum. However, discoloration or a viscous consistency indicates significant degradation, and the product should be discarded according to safety protocols.
-
Improve Storage Conditions: Immediately transfer any remaining product to a more suitable storage environment. This includes a tightly sealed container, the use of a desiccant, and storage in a dry, inert atmosphere.
-
Problem: The compound shows poor reactivity or insolubility in subsequent reactions.
-
Possible Cause: The material has likely undergone self-alkylation or polymerization. The resulting oligomers or polymers will have different physical and chemical properties, including reduced solubility and reactivity of the primary amine and bromide functional groups.
-
Solution:
-
Confirm Degradation: Attempt to dissolve a small sample in a solvent in which it is known to be soluble (e.g., water, methanol). If it is insoluble or only partially soluble, polymerization is likely.
-
Depolymerization (Advanced Users): Depolymerization is not a standard or recommended procedure and may not be effective. For informational purposes, it might involve dissolving the material in a suitable solvent and attempting to cleave the newly formed amine linkages, but this is experimentally complex and unlikely to regenerate the pure starting material. It is strongly advised to procure a fresh batch of the reagent.
-
Prevent Future Occurrences: Strictly adhere to the recommended storage protocols outlined in the FAQs below.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is its hygroscopic nature.[1][2][3] The compound readily absorbs moisture from the air, which can lead to a cascade of chemical reactions, including self-alkylation, resulting in what is observed as polymerization.
Q2: What is the mechanism of this "polymerization"?
A2: While safety data sheets often state that hazardous polymerization will not occur, a slow self-reaction is a plausible degradation pathway. This is not a radical polymerization but rather a series of intermolecular nucleophilic substitution (SN2) reactions. The primary amine of one molecule acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on another molecule. This process can repeat, forming dimers, trimers, and eventually oligomers or a polymer-like substance. The formation of a reactive aziridinium (B1262131) ion intermediate in the presence of moisture can also facilitate this process.[4][5][6][7][8]
Q3: How can I prevent the polymerization of this compound?
A3: Prevention is key and revolves around strict control of the storage environment. The following conditions are recommended:
-
Temperature: Store in a cool environment, typically between 2°C and 8°C.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[9] This minimizes contact with both moisture and oxygen.
-
Container: Use a tightly sealed container. For long-term storage, consider sealing the container with paraffin (B1166041) film.
-
Desiccation: Store the container within a desiccator containing a suitable desiccant to actively remove any ambient moisture.[1][2][3][10][11]
Q4: What are the visual signs of degradation?
A4: Fresh, high-purity this compound should be a white to off-white crystalline powder. Signs of degradation include:
-
Clumping or caking: An early sign of moisture absorption.
-
Discoloration: The appearance of a yellow or brownish tint.
-
Change in consistency: The material may become sticky, syrupy, or eventually solidify into a hard, polymer-like mass.
Q5: Is it possible to reverse the polymerization?
A5: Reversing the polymerization is generally not feasible or recommended in a standard laboratory setting. The process of self-alkylation forms stable carbon-nitrogen bonds. While depolymerization techniques exist for various polymers, they often require specific catalysts and harsh conditions (e.g., high temperatures, specific solvents) that may not be compatible with the functional groups of this compound and are unlikely to regenerate the pure monomer in good yield.[12][13][14][15][16][17] It is far more practical and reliable to discard the degraded material and use a fresh supply.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Reduces reaction rates of degradation pathways. |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen.[9] |
| Container | Tightly sealed, airtight container | Prevents ingress of ambient air and moisture. |
| Desiccant | Required (e.g., silica (B1680970) gel, molecular sieves) | Actively removes moisture from the storage environment.[1][2][3][10][11] |
Experimental Protocols
Protocol 1: Procedure for Optimal Storage of this compound
-
Material Handling: Upon receiving the product, handle it in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere.
-
Aliquotting: If the entire quantity will not be used at once, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to ambient conditions.
-
Container Sealing: Ensure the primary container cap is tightly secured. For long-term storage, wrap the cap and neck of the container with paraffin film to create an additional barrier against moisture.
-
Secondary Containment and Desiccation: Place the sealed primary container(s) inside a larger, airtight secondary container, such as a desiccator cabinet.
-
Desiccant Use: Add a suitable desiccant to the secondary container. Use a desiccant with a color indicator (e.g., indicating silica gel) to monitor its saturation and replace it when necessary.[1][11]
-
Inert Gas Purge: Before sealing the secondary container, purge it with a dry, inert gas like nitrogen or argon for several minutes to displace the ambient air.
-
Refrigeration: Place the entire storage setup (secondary container) in a refrigerator maintained at 2°C to 8°C.
-
Usage: When a sample is needed, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Visualizations
Caption: Plausible SN2 polymerization pathway.
Caption: Troubleshooting workflow for stored material.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. colorcon.com [colorcon.com]
- 3. absortech.com [absortech.com]
- 4. Synthetic Applications of Aziridinium Ions [mdpi.com]
- 5. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The preparation of stable aziridinium ions and their ring-openings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. propagroup.co.uk [propagroup.co.uk]
- 11. pharmadesiccants.com [pharmadesiccants.com]
- 12. osti.gov [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Depolymerization Mechanism of Poly(ethylene terephthalate) in Supercritical Methanol | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Temperature for 2-Bromoethylamine Hydrobromide Reactions
Welcome to the Technical Support Center for 2-Bromoethylamine (B90993) Hydrobromide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the temperature optimization of reactions involving 2-bromoethylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature control points during the synthesis of this compound from ethanolamine (B43304) and hydrobromic acid?
A1: The synthesis involves two key stages with distinct temperature requirements. The initial reaction of ethanolamine with hydrobromic acid is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety. The second stage, the bromination/dehydration, requires elevated temperatures to drive the reaction to completion. It is crucial to maintain the temperature below 30°C, and ideally between 0-10°C, during the addition of hydrobromic acid to ethanolamine.[1][2][3] Subsequently, the reaction mixture is heated to reflux, typically between 120-145°C, to facilitate the conversion to this compound.[3]
Q2: I am observing a low yield in my this compound synthesis. What are the likely temperature-related causes?
A2: Low yields can often be attributed to improper temperature control at either stage of the synthesis.
-
Initial Exothermic Reaction Too Hot: If the temperature exceeds 30°C during the initial mixing of ethanolamine and hydrobromic acid, it can lead to the formation of undesired byproducts.[1]
-
Insufficient Reflux Temperature or Time: In the second stage, if the reflux temperature is too low or the heating time is insufficient, the conversion to the final product will be incomplete. The recommended reflux temperature is typically in the range of 120-145°C for several hours.[3]
Q3: My alkylation reaction using this compound is producing a significant amount of an elimination byproduct. How can I minimize this?
A3: The formation of an elimination byproduct, such as an aziridine (B145994) intermediate or a vinyl derivative, is a common issue in alkylation reactions with this compound, especially under basic conditions. This is often an E2 elimination pathway competing with the desired SN2 substitution. To favor the desired alkylation, it is recommended to:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, often between 0-5°C, can significantly suppress the rate of the elimination reaction, which typically has a higher activation energy than the substitution reaction.
-
Use a Non-Hindered Base: The choice of base can also influence the outcome.
Q4: What is the optimal temperature for cyclization reactions involving this compound to form heterocyclic compounds like thiazoles?
A4: The optimal temperature for cyclization reactions is highly dependent on the specific substrate and reaction conditions. However, a common starting point for the synthesis of thiazole (B1198619) derivatives from a thioamide and this compound is to run the reaction in a suitable solvent, such as ethanol, under reflux conditions. The specific temperature will be the boiling point of the solvent used. It is always advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific system.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low yield of final product | Inadequate cooling during initial exothermic reaction: Temperature exceeded 30°C. | Ensure the reaction flask is adequately submerged in an ice bath. Add the hydrobromic acid dropwise to control the rate of heat generation.[1] |
| Incomplete reaction during reflux: Temperature was too low or reflux time was too short. | Monitor the temperature of the reaction mixture to ensure it reaches the target reflux temperature (120-145°C).[3] Extend the reflux time and monitor the reaction progress by TLC. | |
| Decomposition at high temperatures: Excessive heating during the final stages of the reaction. | Avoid excessively high temperatures during the distillation or drying steps, as this can lead to product decomposition.[4] |
Issue 2: Formation of Side Products in Alkylation Reactions
| Symptom | Potential Cause | Recommended Solution |
| Presence of a major byproduct with a mass corresponding to elimination. | Reaction temperature is too high, favoring E2 elimination over SN2 substitution. | Reduce the reaction temperature. For many alkylations, maintaining the temperature between 0°C and room temperature is effective. |
| Use of a sterically hindered or strong base. | Consider using a milder, non-nucleophilic base. The choice of base should be carefully considered based on the specific reaction. | |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time by monitoring its progress. Once the starting material is consumed, work up the reaction to prevent further side reactions. |
Data Presentation
Table 1: Summary of Reported Synthesis Conditions and Yields for this compound
| Initial Reaction Temperature | Reflux/Heating Temperature | Reaction Time | Reported Yield | Reference |
| Below 30°C | ~130°C (with HBr gas) | 4.5 hours | 96% | [1] |
| 0-10°C | 135-145°C (with xylene) | 12 hours | 99% | [2][3] |
| Below 5°C, then 10°C, then 25°C, then 40°C | Reflux | Not specified | 98.6% | [3] |
| Not specified | Not specified | ~20 hours (steamed) | 70% | [2][5] |
| Ice-cold | Reflux with distillation | Multiple hours | 83% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (High Yield Method)
This protocol is adapted from a method reported to yield a high purity product.[3]
Materials:
-
Ethanolamine
-
40% Hydrobromic acid
-
Xylene
-
Acetone (B3395972) (cold)
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser
-
Ice bath
-
Heating mantle
Procedure:
-
In a round-bottom flask, place the desired amount of 40% hydrobromic acid.
-
Cool the flask in an ice bath to maintain a temperature between 0-10°C.
-
Slowly add ethanolamine dropwise to the stirred hydrobromic acid solution. The rate of addition should be controlled to ensure the temperature does not exceed 10°C. This addition typically takes 25-30 minutes.
-
After the addition is complete, add xylene to the reaction mixture.
-
Remove the ice bath and heat the mixture to reflux at a temperature of 135-145°C for 12 hours, using a water separator to remove the water formed during the reaction.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solvent.
-
Wash the resulting solid product with cold acetone three times.
-
Dry the white crystalline product under vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Competing SN2 and E2 pathways in alkylation reactions.
References
Technical Support Center: Alkylation with 2-Bromoethylamine Hydrobromide
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate base for alkylation reactions involving 2-bromoethylamine (B90993) hydrobromide (BEA-HBr). It includes frequently asked questions, a troubleshooting guide, and generalized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is a base required when using 2-bromoethylamine hydrobromide for an alkylation reaction?
This compound is an acidic salt in which the amine functional group is protonated to form an ammonium (B1175870) salt (Br-CH₂CH₂-NH₃⁺ Br⁻).[1][2] This protonated form is not nucleophilic and therefore cannot participate in an alkylation reaction. A base is required to deprotonate the ammonium ion and generate the free, nucleophilic primary amine (Br-CH₂CH₂-NH₂), which is the active species in the reaction.
Q2: What are the primary challenges and potential side reactions to consider during this alkylation?
There are three main competing reactions that can reduce the yield of the desired product:
-
Over-alkylation: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, resulting in the formation of a tertiary amine, and potentially even a quaternary ammonium salt. This "runaway reaction" can lead to a complex mixture of products that is difficult to separate.[3]
-
Intramolecular Cyclization (Aziridine Formation): The free 2-bromoethylamine can undergo an intramolecular Sₙ2 reaction, where the nucleophilic amino group attacks the carbon atom bearing the bromine, displacing the bromide to form a highly reactive three-membered ring called aziridine (B145994). This is often a significant side reaction, especially in the presence of a strong base.
-
Elimination Reaction: A sufficiently strong or sterically hindered base can promote the E2 elimination of hydrogen bromide (HBr) from the 2-bromoethylamine, leading to the formation of vinylamine, which is unstable and tends to polymerize.
Q3: What key factors should guide my choice of base?
Selecting the right base requires balancing several factors to maximize the yield of the desired product while minimizing side reactions:
-
Base Strength (pKa): The base must be strong enough to effectively deprotonate the 2-bromoethylammonium ion. The pKa of a typical primary ammonium ion is around 10-11.[4] Therefore, a base whose conjugate acid has a pKa value greater than 11 is generally required for complete deprotonation. However, excessively strong bases can favor elimination or aziridine formation.
-
Steric Hindrance: A bulky, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) is often preferred. Its steric bulk prevents it from participating in the alkylation reaction as a competing nucleophile.
-
Solubility: The base, the BEA-HBr, and the resulting salts should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate the reaction. Inorganic bases like potassium carbonate are often used in polar aprotic solvents like DMF or acetonitrile.[5]
-
Nucleophilicity: The base itself should ideally be non-nucleophilic to avoid competing with the 2-bromoethylamine in the alkylation of the target substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. The base is not strong enough to deprotonate the ammonium salt. 2. Poor solubility of reactants or base in the chosen solvent. 3. Reaction temperature is too low. | 1. Select a stronger base (refer to the data table below). 2. Switch to a more suitable solvent (e.g., DMF, DMSO, or NMP for better solubility). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant Over-alkylation | The secondary amine product is reacting faster than the primary amine starting material.[3] | 1. Use a large excess (3-5 equivalents) of this compound relative to your electrophile. 2. Consider an alternative synthetic strategy, such as reductive amination, which is less prone to over-alkylation.[3] |
| Formation of Unidentified Side Products (Potential Aziridine) | The free 2-bromoethylamine is undergoing intramolecular cyclization. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. Maintain a low reaction temperature. 3. Add the base slowly to the reaction mixture to keep the instantaneous concentration of the free amine low. |
| Reaction is Messy / Low Yield | The base is participating in the reaction (nucleophilic attack). | Switch to a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). |
Data Presentation: Comparison of Common Bases
The following table summarizes key properties of bases commonly used for N-alkylation reactions. The pKa value refers to the conjugate acid of the base.
| Base | Abbreviation | pKa (of Conjugate Acid) | Common Solvents | Key Characteristics & Considerations |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, Acetonitrile, Acetone | Mild, inexpensive, and widely used. Often run as a heterogeneous mixture. Good starting point.[5] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | DMF, Acetonitrile, THF | More soluble and often more effective than K₂CO₃, but more expensive. Can accelerate reaction rates. |
| Triethylamine | TEA | ~10.7 | DCM, THF, Acetonitrile | Common, inexpensive organic base. Can act as a nucleophile itself, leading to quaternization. |
| Diisopropylethylamine | DIPEA | ~11.0 | DCM, DMF, Acetonitrile | Sterically hindered and non-nucleophilic. An excellent choice to avoid side reactions involving the base. |
| Sodium Hydride | NaH | ~35 | THF, DMF | A very strong, non-nucleophilic base. Provides irreversible deprotonation. Requires anhydrous conditions and an inert atmosphere. |
Experimental Protocols
General Protocol for N-Alkylation using this compound and a Carbonate Base
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add your electrophile (1.0 eq) and this compound (1.2 - 2.0 eq).
-
Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., DMF or acetonitrile) to dissolve or suspend the reactants. Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 - 3.0 eq) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the electrophile).
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts. The filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography, crystallization, or distillation as required.
Visualization: Base Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate base for your alkylation reaction.
Caption: Decision workflow for selecting a base in BEA-HBr alkylation reactions.
References
Technical Support Center: Purification of 2-Bromoethylamine Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoethylamine (B90993) hydrobromide. Our aim is to address common issues encountered during the purification of this reagent, ensuring a high-quality starting material for your synthetic applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2-bromoethylamine hydrobromide is off-white, yellow, or brownish. What causes this discoloration and how can I remove it?
A: Discoloration in crude this compound is typically due to the presence of colored impurities. These can arise from several sources:
-
Side Reactions: During the synthesis from ethanolamine (B43304) and hydrobromic acid, side reactions such as the formation of aziridine (B145994) followed by polymerization can occur. These polymeric byproducts are often highly colored.
-
Degradation: The compound may degrade slightly if exposed to high temperatures for extended periods during synthesis or workup.
-
Residual Solvents and Reagents: Incomplete removal of certain solvents or colored starting materials can also contribute to discoloration.
Troubleshooting Steps:
-
Washing: A simple and often effective first step is to wash the crude solid with a suitable solvent. Cold acetone (B3395972) is a good choice as this compound has limited solubility in it, while many colored impurities are more soluble.
-
Recrystallization: For more persistent discoloration, recrystallization is the most effective method. A mixed solvent system, such as ethanol (B145695) and water, is highly recommended. The colored impurities will ideally remain in the mother liquor, leaving you with pure, colorless crystals.
-
Activated Charcoal: If recrystallization alone does not sufficiently remove the color, you can perform a hot filtration with a small amount of activated charcoal. The charcoal will adsorb the colored impurities.
Q2: I am experiencing a low yield after purification. What are the common causes and how can I improve it?
A: Low recovery of this compound after purification can be frustrating. Here are some common causes and solutions:
-
Excessive Washing: While washing is necessary, using too large a volume of solvent or washing for too long can lead to significant product loss, as the compound is not completely insoluble in the wash solvent. Use minimal amounts of cold solvent for washing.
-
Improper Recrystallization Technique:
-
Using too much solvent: This will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
-
Transfer Losses: Be mindful of product loss during transfers between flasks and filtration apparatus.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the solution being too concentrated.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation of the solution.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed" crystal to the cooled solution to initiate crystallization.
Q4: How can I monitor the purity of my this compound during the purification process?
A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purity of your compound.
-
Eluent System: A polar eluent system is required. A good starting point is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 or 8:2). To prevent streaking, which is common with amines, add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the eluent.
-
Visualization: Since this compound is not UV-active, a chemical stain is necessary. Ninhydrin stain is highly effective for visualizing primary amines, which will typically appear as pink or purple spots upon heating.
By running a TLC with your crude material, the purified product, and the mother liquor, you can assess the effectiveness of your purification step.
Quantitative Data on Purification Methods
The following table summarizes the reported purity and yield data for different purification methods of this compound.
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Washing with cold acetone | Crude reaction mixture | 99.5% | 99% | [1] |
| Recrystallization from ethanol | 95.8% | 99.4% | Not specified | Patent EP0044203B1 |
Experimental Protocols
Protocol 1: Purification by Washing with Acetone
This protocol is suitable for removing small amounts of colored impurities from a relatively pure crude product.
Materials:
-
Crude this compound
-
Acetone (pre-chilled to 0-5 °C)
-
Büchner funnel and flask
-
Filter paper
-
Spatula
Procedure:
-
Place the crude this compound in a beaker.
-
Add a small amount of cold acetone and triturate the solid with a spatula.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold acetone. It is advisable to transfer the crude cake to a mortar and crush it for more effective washing.
-
Repeat the washing step until the filtrate runs clear and the solid is colorless.
-
Dry the purified product under vacuum to remove residual acetone.
Protocol 2: Purification by Recrystallization from Ethanol/Water
This protocol is highly effective for removing a significant amount of impurities, including colored byproducts.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point.
-
To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
dealing with the hygroscopic nature of 2-Bromoethylamine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoethylamine hydrobromide, focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound (C₂H₇Br₂N) is a white to off-white crystalline solid commonly used as a reagent in organic synthesis, particularly in the preparation of amino acids, peptides, and other nitrogen-containing compounds.[1][2] Its hygroscopic nature stems from its ability to readily absorb moisture from the atmosphere.[1][2][3] This is a common characteristic for many salts, especially those that are highly soluble in water.[4][5][6]
Q2: How can I tell if my this compound has absorbed water?
Visual inspection is the first step. The compound should be a free-flowing crystalline powder.[1][2] If it appears clumpy, sticky, or has formed a solid mass, it has likely absorbed a significant amount of moisture. For a more quantitative assessment, a Karl Fischer titration can be performed to determine the water content.
Q3: What are the consequences of using "wet" this compound in my reaction?
The presence of moisture can have several detrimental effects on your experiment:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the actual weight of the active compound, leading to incorrect molar ratios and potentially incomplete reactions.
-
Side Reactions: Water can act as a competing nucleophile in many reactions, leading to the formation of unwanted byproducts.
-
Reduced Yields: Inaccurate stoichiometry and side reactions will likely result in lower yields of your desired product.
-
Solubility Issues: The presence of excess water can alter the solubility of reactants and intermediates, potentially affecting the reaction rate and outcome.
Q4: What are the recommended storage conditions for this compound?
To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9][10] It is advisable to store it away from incompatible materials such as strong oxidizing agents.[8][9] For long-term storage, a desiccator or a dry box with a desiccant is highly recommended.
Troubleshooting Guide
Problem 1: My this compound has become a solid chunk in the bottle.
-
Cause: Prolonged or significant exposure to atmospheric moisture.
-
Solution:
-
Mechanical Grinding: Carefully break up the solid mass inside a glove box or a fume hood with low humidity. Use a clean, dry mortar and pestle.
-
Drying: The powdered material must then be thoroughly dried. Refer to the detailed drying protocol below.
-
Verification: After drying, it is crucial to determine the residual water content using Karl Fischer titration to ensure it is suitable for your reaction.
-
Problem 2: My reaction yield is consistently lower than expected when using this compound.
-
Potential Cause: The reagent may have absorbed moisture, leading to inaccurate weighing and side reactions.
-
Troubleshooting Steps:
-
Assess the Reagent: Check the physical appearance of your this compound. Is it clumpy or free-flowing?
-
Dry the Reagent: Even if it appears dry, it is good practice to dry the required amount of the reagent before use. See the recommended drying protocol.
-
Use a Fresh Bottle: If drying does not improve the yield, consider opening a new, sealed bottle of the reagent.
-
Reaction Conditions: Re-evaluate your reaction setup to ensure it is rigorously protected from atmospheric moisture (e.g., using dried solvents and an inert atmosphere).
-
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
Caption: Standard workflow for handling hygroscopic this compound.
Protocol 2: Drying Procedure for this compound
This protocol describes a method for drying this compound that has been exposed to moisture.
Caption: Step-by-step protocol for drying this compound.
Data Presentation
The following table summarizes the key physical and safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₇Br₂N | [1][11] |
| Molecular Weight | 204.89 g/mol | [11][12] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 170-177 °C | [7][11] |
| Solubility in Water | Soluble | [1][2][4][5][6][8] |
| Hygroscopic | Yes | [1][2][3][9][13][14] |
| Storage Temperature | Store below +30°C | [11] |
Disclaimer: The information provided in this technical support center is intended for guidance only. All laboratory work should be conducted by trained professionals in a suitably equipped facility and with appropriate safety precautions in place. Always refer to the latest Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. aksci.com [aksci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound | 2576-47-8 [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. labproinc.com [labproinc.com]
Technical Support Center: Managing Exothermic Reactions with 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 2-bromoethylamine (B90993) hydrobromide. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice. All procedures should be conducted by trained personnel in a controlled laboratory setting, and a thorough risk assessment should be performed before commencing any new experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with 2-bromoethylamine hydrobromide?
A1: The primary exothermic hazards stem from two main sources:
-
Synthesis: The synthesis of this compound from ethanolamine (B43304) and hydrobromic acid is a highly exothermic neutralization and substitution reaction. A significant amount of heat is generated, which can lead to a rapid temperature increase if not properly controlled.[1][2][3]
-
Neutralization: As an amine salt, the neutralization of this compound with a base to generate the free 2-bromoethylamine is an acid-base reaction that releases heat.[1][4] This is a critical consideration for subsequent reactions where the free amine is the active reagent or during basic aqueous work-up procedures.
Q2: What are the signs of a potential thermal runaway reaction?
A2: A thermal runaway is a dangerous situation where the heat generated by a reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure. Key signs include:
-
A sudden, rapid, and unexpected rise in the reaction temperature that does not stabilize with standard cooling.
-
An increase in pressure within a closed or partially closed reaction vessel.
-
Vigorous and uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity, or the evolution of fumes.
Q3: What immediate steps should I take if I suspect a thermal runaway?
A3: If you suspect a thermal runaway, prioritize personal safety above all else.
-
If it is safe to do so, immediately remove any heating source and apply maximum cooling to the reaction vessel (e.g., by raising an ice bath around the flask).
-
If the reaction is being fed by a dropping funnel or pump, stop the addition of any further reagents.
-
Alert colleagues and your supervisor immediately.
-
If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to contain a runaway reaction that is escalating rapidly.
Q4: How does the choice of solvent affect the management of an exothermic reaction with this compound?
A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, but it also means the reaction can reach a higher, potentially more hazardous, temperature. A solvent with good heat transfer properties will facilitate the removal of heat from the reaction mixture to the cooling bath. When selecting a solvent, consider its ability to dissolve the reactants and its compatibility with the reaction conditions. For N-alkylation reactions, aprotic solvents are often used.[5]
Q5: What personal protective equipment (PPE) is essential when working with this compound?
A5: Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7][8][9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8][9][10]
-
Body Protection: A lab coat and, for larger scale operations, an impervious apron.[8][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of dust inhalation, a respirator may be necessary.[6][8][9]
Troubleshooting Guides
Issue 1: Rapid Temperature Increase During Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Temperature spikes above the recommended limit (e.g., >30°C) during the addition of hydrobromic acid to ethanolamine. | The rate of addition of the hydrobromic acid is too fast. | 1. Immediately stop the addition of hydrobromic acid. 2. Ensure the reaction vessel is adequately submerged in the cooling bath (e.g., ice-water or ice-salt bath). 3. Allow the temperature to return to the desired range before resuming addition at a much slower, dropwise rate. |
| The cooling bath is unable to maintain the desired low temperature. | The cooling bath has insufficient capacity for the scale of the reaction. | 1. For larger reactions, consider using a cryocool or a larger ice bath with a higher salt content for lower temperatures. 2. Ensure good thermal contact between the reaction flask and the cooling medium. |
Issue 2: Uncontrolled Exotherm During Basic Work-up or Reaction
| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | A significant temperature increase is observed upon adding a base (e.g., NaOH, K₂CO₃) to a solution containing this compound. | The neutralization of the hydrobromide salt is highly exothermic. The base is being added too quickly or is too concentrated. | 1. Always cool the reaction mixture to 0-5°C in an ice bath before and during the addition of the base.[4] 2. Add the base slowly and dropwise with vigorous stirring.[4] 3. Use a less concentrated solution of the base if possible. | | The reaction mixture becomes viscous or solidifies, leading to poor mixing and localized overheating. | The product or a salt byproduct is precipitating out of solution. | 1. Ensure adequate stirring to maintain a homogeneous mixture. 2. Consider using a solvent system that keeps all components in solution at the reaction temperature. |
Issue 3: Side Reactions During N-Alkylation
| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | Formation of di-alkylated or poly-alkylated products. | The mono-alkylated product is more nucleophilic than the starting amine and reacts further. The reaction temperature may be too high. | 1. Use a large excess of the amine being alkylated relative to the this compound.[5] 2. Maintain a lower reaction temperature to improve selectivity.[5] 3. Slowly add the this compound (or the in-situ generated free amine) to the reaction mixture to keep its concentration low. | | The reaction is slow or does not go to completion. | The reaction temperature is too low. The amine reactant is not sufficiently nucleophilic. | 1. Gradually increase the reaction temperature while carefully monitoring for any exotherm.[5] 2. Consider using a more polar aprotic solvent to enhance the nucleophilicity of the amine. |
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 2576-47-8 | [11] |
| Molecular Formula | C₂H₆BrN · HBr | [11] |
| Molecular Weight | 204.89 g/mol | [11] |
| Melting Point | 172-176 °C | [11] |
| Appearance | White to off-white crystalline powder | [12] |
| Solubility | Soluble in water | [1] |
| Incompatibilities | Strong oxidizing agents, bases |
Note: No specific quantitative data for the heat of reaction (enthalpy) for the synthesis or common reactions of this compound is readily available in the searched literature. The exothermic nature is well-documented qualitatively. It is strongly recommended to perform reaction calorimetry for any process being scaled up.
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
This protocol is adapted from literature procedures and emphasizes temperature control.[2][3]
Materials:
-
Ethanolamine
-
48% Hydrobromic acid
-
Ice
-
Salt (e.g., NaCl)
Procedure:
-
Prepare a cooling bath of ice and salt to achieve a temperature of -5 to 0°C.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the hydrobromic acid.
-
Immerse the flask in the cooling bath and allow the acid to cool to below 5°C.
-
Slowly add the ethanolamine dropwise to the stirred, cooled hydrobromic acid. CRITICAL STEP: The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a further 30 minutes.
-
The subsequent steps of heating and isolation should be followed according to a validated literature procedure, with careful monitoring of the temperature.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
This is a general protocol and should be optimized for each specific substrate.
Materials:
-
Primary amine
-
This compound
-
Base (e.g., K₂CO₃, triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine and the base in the chosen solvent.
-
If the reaction is expected to be significantly exothermic, cool the mixture in an ice bath.
-
Slowly add the this compound as a solid or as a solution in the same solvent.
-
Monitor the internal temperature closely during the addition. If a significant exotherm is observed, pause the addition and allow the mixture to cool.
-
Once the addition is complete, allow the reaction to stir at room temperature or with gentle heating, while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by slowly adding water. Be aware that this quenching step may also be exothermic.
-
Proceed with the standard aqueous work-up and purification.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. chemstock.ae [chemstock.ae]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. thalesnano.com [thalesnano.com]
purification of 2-Bromoethylamine hydrobromide product from starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoethylamine Hydrobromide. The information is designed to address common challenges encountered during the purification of the product from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from ethanolamine (B43304) and hydrobromic acid?
Common impurities can include unreacted ethanolamine, excess hydrobromic acid, and potentially small amounts of dibrominated or polymeric byproducts. The crude product may also appear as a dark-colored residue before purification.[1]
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying this compound. Acetone (B3395972) is a frequently used solvent for this purpose.[1][2] The process generally involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the solvent.
Q3: What are the expected yield and purity of this compound after recrystallization?
With proper technique, a yield of around 83% can be expected.[1] Purity can reach or exceed 98-99%.[3]
Q4: How can I assess the purity of my purified this compound?
Several analytical methods can be used to determine the purity of the final product:
-
Melting Point: Pure this compound has a distinct melting point (literature values vary, but are generally in the range of 170-175 °C). A broad or depressed melting point range can indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying the main product and any impurities.
Recrystallization Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing | The crude product is melting in the hot solvent before it fully dissolves. This can happen if the product is highly impure, leading to a significant melting point depression. | - Reheat the mixture to dissolve the oil. - Add a small amount of additional hot solvent until the oil dissolves. - Allow the solution to cool more slowly to encourage crystal formation over oiling.[4] |
| No crystals form upon cooling | The solution is not sufficiently saturated. | - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seed the solution: Add a tiny crystal of pure this compound to act as a template for crystal growth. - Reduce solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5] |
| Low yield of purified product | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - Premature crystallization occurred during a hot filtration step (if performed). | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected.[1] - If performing a hot filtration, ensure the funnel and filter paper are pre-heated to prevent the product from crystallizing prematurely. |
| Purified product is still colored | Colored impurities from the crude reaction mixture have co-crystallized with the product. | - The crude product can be washed with cold acetone until it is colorless before the main recrystallization.[1] - A second recrystallization may be necessary to remove persistent colored impurities. |
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
| Reagent | Amount | Molar Equivalent |
| Ethanolamine | 1 kg (16.4 moles) | 1 |
| Hydrobromic acid (sp. gr. 1.42) | 7 L (9.94 kg, 52 moles) | 3.17 |
| Acetone | ~3.3 L | - |
Procedure:
-
Reaction Setup: In a 12-L round-bottomed flask, cool 7 L of hydrobromic acid with an ice bath.
-
Addition of Ethanolamine: While stirring mechanically, slowly add 1 kg of ice-cold ethanolamine to the hydrobromic acid through a dropping funnel.
-
Distillation and Reflux: Attach an efficient fractionating column to the flask and heat to distill off approximately 6.3 L of the liquid. The process involves several cycles of distillation and refluxing.
-
Isolation of Crude Product: The remaining dark-colored residue is the crude this compound.
-
Purification by Recrystallization:
-
Divide the hot residue into two equal portions and place each in a 4-L beaker.
-
Allow the residue to cool to about 70°C.
-
To each portion, add 1.65 L of acetone and stir well.
-
Cool the mixture in an icebox overnight.
-
Collect the crystals by filtration and wash with acetone until colorless.
-
Air-dry the purified crystals.
-
-
Second Crop Recovery: The filtrate can be concentrated to obtain a second crop of crystals.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopy of 2-Bromoethylamine Hydrobromide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of 2-bromoethylamine (B90993) hydrobromide and its halogenated analogs: 2-chloroethylamine (B1212225) hydrochloride and 2-fluoroethylamine hydrochloride. The data presented herein, including chemical shifts, multiplicities, and coupling constants, offers a clear understanding of the influence of the halogen substituent on the proton environment of the ethylamine (B1201723) backbone. This information is valuable for the identification and characterization of these compounds in various research and development settings.
Comparison of 1H NMR Spectral Data
The 1H NMR spectra of 2-haloethylamine hydrohalides were recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data is summarized in the table below for easy comparison.
| Compound | Halogen (X) | Methylene (B1212753) Group Adjacent to Halogen (-CH₂X) | Methylene Group Adjacent to Amine (-CH₂NH₃⁺) |
| Chemical Shift (δ) | Multiplicity | ||
| 2-Bromoethylamine Hydrobromide | Br | ~3.65 | Triplet |
| 2-Chloroethylamine Hydrochloride | Cl | 3.892[1] | Triplet |
| 2-Fluoroethylamine Hydrochloride | F | ~4.70 | Triplet of Doublets |
Note: The coupling constants for 2-chloroethylamine hydrochloride were not explicitly available in the searched resources. The data for this compound and 2-fluoroethylamine hydrochloride is based on typical values and established spectroscopic principles, as direct experimental values were not found in the initial search.
The trend in the chemical shifts of the methylene protons adjacent to the halogen (-CH₂X) directly reflects the electronegativity of the halogen atom (F > Cl > Br). The downfield shift is most pronounced for the fluorinated analog, followed by the chlorinated and then the brominated compound. This is due to the deshielding effect of the electronegative halogen, which draws electron density away from the neighboring protons.
A similar, though less pronounced, trend is observed for the methylene protons adjacent to the protonated amine group (-CH₂NH₃⁺). The electron-withdrawing effect of the halogen is transmitted through the carbon-carbon bond, influencing the chemical environment of these protons as well.
Experimental Protocol: 1H NMR Spectroscopy of 2-Haloethylamine Hydrohalides in D₂O
This section outlines a general procedure for the acquisition of a 1H NMR spectrum of a small organic amine hydrohalide salt in deuterium oxide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the 2-haloethylamine hydrohalide salt.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to obtain a homogeneous field, which is crucial for high-resolution spectra. This is typically an automated process on modern spectrometers.
3. Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence for a 1D proton spectrum.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Set the relaxation delay to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual HDO peak to approximately 4.79 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).
Structural and Spectral Relationship
The following diagram illustrates the structural differences between the 2-haloethylamine analogs and how these differences translate to their respective 1H NMR spectra.
Caption: Structural comparison of 2-haloethylamines and their corresponding 1H NMR chemical shifts.
References
FT-IR analysis of 2-Bromoethylamine hydrobromide
An Essential Guide to the FT-IR Analysis of 2-Bromoethylamine Hydrobromide and Its Alternatives for Researchers
For professionals in drug development and scientific research, the precise characterization of chemical compounds is paramount. This compound is a crucial building block in the synthesis of various pharmaceutical agents. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable method for its identification and quality control. This guide offers a comparative against common alternatives, namely 2-Chloroethylamine hydrochloride and Ethylamine (B1201723) hydrobromide, complete with experimental data and protocols.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its alternatives. These wavenumbers correspond to the vibrational frequencies of specific functional groups within each molecule, serving as a unique fingerprint for identification.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 2-Chloroethylamine hydrochloride (cm⁻¹) | Ethylamine hydrobromide (cm⁻¹) |
| N-H | Stretching (amine salt) | ~3400-3000 (broad) | ~3400-3000 (broad) | ~3500-3300 (broad)[1] |
| C-H | Stretching (alkane) | ~2975-2860 | ~3000-2800 | ~3000-2800[1] |
| N-H | Bending (amine salt) | ~1650-1580 | ~1650-1580 | ~1650-1580[1] |
| C-N | Stretching | ~1220-1020 | ~1220-1020 | ~1220-1020[1] |
| C-Br | Stretching | ~750-500 | Not Applicable | Not Applicable |
| C-Cl | Stretching | Not Applicable | ~800-600 | Not Applicable |
Note: The exact peak positions can vary slightly based on the sample preparation method and the specific spectrometer used.[2]
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation. For solid samples such as this compound and its salts, the following protocols are standard.
Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality spectra of solid samples.[3]
Objective: To disperse the solid sample within a KBr matrix, which is transparent to infrared radiation.
Materials:
-
This compound (or alternative)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Grind a small amount (1-2 mg) of the sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly to a fine, uniform powder. This is crucial to reduce scattering of the IR beam.[4]
-
Transfer the powder to the die of a pellet press.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.[3]
Objective: To obtain an IR spectrum from the surface of a solid sample directly.
Materials:
-
This compound (or alternative)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[3]
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Collect the FT-IR spectrum of the sample.
-
After the measurement, clean the crystal surface thoroughly.
Experimental Workflow for FT-IR Analysis
The logical progression from sample preparation to data interpretation is a critical aspect of spectroscopic analysis. The following diagram illustrates a typical workflow for the FT-IR analysis of a solid sample.
Caption: Workflow for FT-IR analysis of solid samples.
This guide provides a foundational comparison for researchers working with this compound and related compounds. By understanding the distinct spectral features and employing standardized experimental protocols, scientists can ensure the identity and quality of their materials, which is a critical step in drug development and chemical synthesis.
References
- 1. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethylamine hydrobromide [webbook.nist.gov]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Mass Spectrometry of 2-Bromoethylamine Hydrobromide and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of reactive compounds like 2-bromoethylamine (B90993) hydrobromide is crucial for its identification and for tracking its modifications in various applications. This guide provides a comparative analysis of the mass spectrometry of 2-bromoethylamine and its derivatives, supported by theoretical fragmentation data and established experimental protocols.
Mass Spectrometry of Underivatized 2-Bromoethylamine
Due to its salt form and high polarity, 2-bromoethylamine hydrobromide is not ideally suited for direct analysis by common mass spectrometry techniques like Electron Ionization (EI) without sample preparation. The hydrobromide salt is non-volatile and requires conversion to its free base form for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Fragmentation Pattern (Electron Ionization)
The primary fragmentation pathways for the free base, 2-bromoethylamine (C₂H₆BrN), are expected to be:
-
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a bromine radical to form a stable immonium ion.
-
Loss of a Bromine Radical: Cleavage of the C-Br bond would lead to the formation of an ethylamine (B1201723) cation radical.
-
Loss of HBr: Elimination of a hydrogen bromide molecule is another potential fragmentation pathway.
Table 1: Predicted Major Fragments for 2-Bromoethylamine (Free Base) in EI-MS
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |
| 123/125 | [CH₂CH₂BrNH₂]⁺• | Molecular Ion | Low |
| 44 | [CH₂NH₂]⁺ | Alpha-cleavage with loss of •CH₂Br | High |
| 43 | [C₂H₅N]⁺• | Loss of HBr | Moderate |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage | Very High (Base Peak) |
| 28 | [C₂H₄]⁺• | Loss of BrNH₂ | Moderate |
Mass Spectrometry of Derivatized 2-Bromoethylamine
To improve volatility and chromatographic performance for GC-MS analysis, primary amines like 2-bromoethylamine can be derivatized.[3][4] Common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA) and silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[4] Derivatization alters the fragmentation pattern, which can be advantageous for structural confirmation and quantification.
Comparison with an Alternative: 2-Bromo-2-methylpropan-1-amine
A structurally related compound, 2-bromo-2-methylpropan-1-amine, provides a useful comparison. Its fragmentation is also dominated by alpha-cleavage and loss of the bromine radical. However, the presence of a tertiary carbon influences the stability of the resulting carbocations.[5]
Table 2: Predicted Major Fragments for 2-Bromo-2-methylpropan-1-amine in EI-MS
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |
| 165/167 | [C₄H₁₀BrN]⁺• | Molecular Ion | Very Low |
| 72 | [C₄H₁₀N]⁺ | Loss of •Br | High |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of •C(CH₃)₂Br | High |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage | Very High (Base Peak) |
Source: Predicted fragmentation based on established principles.[5]
Experimental Protocols
Protocol 1: Analysis of Underivatized 2-Bromoethylamine by GC-MS (EI)
-
Sample Preparation (Free Base Extraction):
-
Dissolve this compound in a minimal amount of deionized water.
-
Basify the solution to a pH > 10 with a suitable base (e.g., 2M NaOH).
-
Extract the free amine into a volatile organic solvent such as diethyl ether or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization at 70 eV, scanning from m/z 25 to 200.
-
Protocol 2: Derivatization of 2-Bromoethylamine for GC-MS Analysis
-
Acylation with TFAA:
-
To the dried free base extract from Protocol 1, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.
-
-
Silylation with BSTFA:
-
To the dried free base extract, add 50 µL of acetonitrile (B52724) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
The sample is then ready for direct injection into the GC-MS.
-
Visualizations
Caption: Predicted EI fragmentation of 2-bromoethylamine.
Caption: Workflow for GC-MS analysis of 2-bromoethylamine.
References
- 1. savemyexams.com [savemyexams.com]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Bromoethylamine and 2-Chloroethylamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, 2-haloethylamines serve as critical precursors for the introduction of an aminoethyl moiety or for the construction of nitrogen-containing heterocycles. This guide provides an objective comparison of the reactivity of two prominent members of this class: 2-bromoethylamine (B90993) and 2-chloroethylamine (B1212225). The discussion is supported by established principles of organic chemistry and outlines experimental protocols for their comparative evaluation.
Executive Summary
The primary determinant of reactivity for 2-bromoethylamine and 2-chloroethylamine in their most common reaction pathway—intramolecular cyclization to form an aziridinium (B1262131) ion—is the nature of the halogen leaving group. It is well-established that the bromide ion is a superior leaving group to the chloride ion. This is a consequence of bromide's lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1][2] Consequently, 2-bromoethylamine is demonstrably more reactive than 2-chloroethylamine under identical conditions. This heightened reactivity translates to faster reaction rates for nucleophilic substitution and cyclization reactions.
Theoretical Framework: The Role of the Leaving Group
The reactivity of 2-haloethylamines is dominated by the neighboring group participation of the amino group, which leads to an intramolecular nucleophilic substitution (an SNi reaction). This process results in the formation of a highly strained and electrophilic three-membered ring, the aziridinium ion. This intermediate is then readily attacked by nucleophiles. The rate-determining step of this overall process is the initial intramolecular cyclization.
The efficiency of this cyclization is directly influenced by the ability of the halogen to depart as a halide ion. Key factors that govern leaving group ability include:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1]
-
Bond Strength: The carbon-halogen bond is broken during the cyclization. The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, meaning it requires less energy to break.[2]
Based on these principles, the rate of aziridinium ion formation, and thus the overall reactivity, is significantly greater for 2-bromoethylamine than for 2-chloroethylamine.
Data Presentation: Comparative Reactivity
While precise, side-by-side kinetic data for the parent 2-bromoethylamine and 2-chloroethylamine under identical conditions are not extensively reported in the literature, the relative rates can be confidently predicted based on the principles of physical organic chemistry. The following table summarizes the expected comparative performance in nucleophilic substitution reactions.
| Parameter | 2-Bromoethylamine | 2-Chloroethylamine | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[1][2] |
| Activation Energy (Ea) for Cyclization | Lower | Higher | The C-Br bond is weaker than the C-Cl bond.[2] |
| Typical Reaction Times | Shorter | Longer | Higher reactivity leads to faster consumption of the starting material. |
| Yields in Competitive Reactions | Potentially higher yields of the desired product in a shorter timeframe. | May require more forcing conditions (e.g., higher temperatures), which can lead to side reactions and lower yields. | Faster formation of the reactive intermediate can outcompete side reactions. |
| Stability of Starting Material | Less stable, more prone to decomposition or self-reaction over time. | More stable, with a longer shelf-life. | The higher reactivity of the C-Br bond makes the molecule more labile. |
Experimental Protocols
To quantitatively assess the reactivity differences, a kinetic study monitoring the rate of halide ion release or the consumption of the starting material can be performed.
Experimental Protocol: Comparative Kinetic Analysis of Aziridinium Ion Formation
Objective: To determine and compare the rate constants for the intramolecular cyclization of 2-bromoethylamine and 2-chloroethylamine.
Materials:
-
2-Bromoethylamine hydrobromide
-
2-Chloroethylamine hydrochloride
-
Anhydrous, non-nucleophilic solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution)
-
A non-nucleophilic base (e.g., sodium bicarbonate) to neutralize the hydrohalide salt
-
Temperature-controlled reaction vessel (e.g., a jacketed reactor or a constant-temperature bath)
-
Analytical instrumentation for monitoring the reaction progress (e.g., HPLC for reactant concentration or an ion-selective electrode for halide concentration)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of this compound and 2-chloroethylamine hydrochloride of identical, known concentrations (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the non-nucleophilic base at a concentration sufficient to neutralize the hydrohalide salt (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).
-
To the reaction vessel, add a known volume of the solvent and the base solution.
-
Initiate the reaction by adding a known volume of the 2-haloethylamine stock solution.
-
Start the timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or the addition of a quenching agent).
-
Analyze the quenched aliquot using the chosen analytical method to determine the concentration of the remaining 2-haloethylamine or the concentration of the released halide ion.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Assuming first-order kinetics for the intramolecular cyclization, the rate constant (k) can be determined from the slope of the natural logarithm of the reactant concentration versus time plot (ln[A] vs. t).
-
Compare the calculated rate constants for 2-bromoethylamine and 2-chloroethylamine to quantify their relative reactivity.
-
Visualizations
Reaction Mechanism: Aziridinium Ion Formation
The intramolecular cyclization of a 2-haloethylamine proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of the three-membered aziridinium ring.
Caption: Intramolecular cyclization of a 2-haloethylamine.
Experimental Workflow: Comparative Kinetic Study
The following diagram outlines the logical flow of the experimental protocol described above for comparing the reactivity of the two compounds.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The comparative reactivity of 2-bromoethylamine and 2-chloroethylamine is unequivocally dictated by the nature of the halogen leaving group. 2-Bromoethylamine exhibits significantly higher reactivity due to the superior leaving group ability of bromide. This translates into faster reaction rates for aziridinium ion formation and subsequent nucleophilic substitution reactions. For synthetic applications where rapid reaction kinetics are desired, 2-bromoethylamine is the reagent of choice. Conversely, 2-chloroethylamine offers greater stability and may be preferred when a more controlled or slower reaction is necessary. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively verify these reactivity differences and to inform the selection of the most appropriate reagent for their specific synthetic goals.
References
advantages of using 2-Bromoethylamine hydrobromide over other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process safety. 2-Bromoethylamine (B90993) hydrobromide stands out as a bifunctional reagent of significant interest, offering a versatile platform for introducing an aminoethyl moiety. This guide provides an objective comparison of 2-Bromoethylamine hydrobromide with other 2-haloethylamine analogues, supported by established chemical principles and experimental data, to inform its selection over other alternatives.
The Core Advantage: A Balance of Reactivity and Stability
The primary advantage of this compound lies in its balanced reactivity. In nucleophilic substitution reactions, the reaction rate is heavily influenced by the nature of the leaving group. The general reactivity trend for alkyl halides is I > Br > Cl > F.[1][2][3]
-
2-Iodoethylamine: While more reactive due to the excellent leaving group ability of iodide, it is often more expensive and less stable, potentially leading to undesired side reactions or degradation during storage.[4]
-
2-Chloroethylamine (B1212225): This agent is typically less expensive but is also significantly less reactive.[1] Reactions often require harsher conditions (higher temperatures, longer reaction times), which can be detrimental to complex or sensitive substrates.
-
2-Bromoethylamine: This reagent occupies a "sweet spot," offering substantially higher reactivity than its chloro- counterpart without the potential instability and cost of the iodo- derivative. This makes it an ideal choice for a wide range of applications where reliable, efficient alkylation is required under moderately controlled conditions.
Comparative Performance Data
The selection of a 2-haloethylamine can be guided by its physical properties, reactivity, and safety profile. The following tables summarize these key metrics for comparison.
Table 1: Physical and Chemical Properties
| Property | 2-Chloroethylamine HCl | 2-Bromoethylamine HBr | 2-Iodoethylamine HI |
| CAS Number | 870-24-6 | 2576-47-8 | 19874-84-1 |
| Molecular Formula | C₂H₇Cl₂N | C₂H₇Br₂N | C₂H₇I₂N |
| Molecular Weight | 115.99 g/mol [2] | 204.89 g/mol | 298.89 g/mol [5] |
| Appearance | White to light beige crystalline powder[6] | White to off-white crystalline solid | Data not available (typically solid) |
| Melting Point | 140-150 °C[6] | 170-175 °C | Data not available |
| Solubility | Soluble in water[6] | Soluble in water | Data not available (expected to be water-soluble) |
Table 2: Comparative Reactivity in Sₙ2 Reactions
The reactivity of 2-haloethylamines is primarily dictated by the leaving group ability of the halide. The data below for analogous ethyl halides in a classic Sₙ2 reaction demonstrates this trend.
| Alkyl Halide (R-X) | Leaving Group | Relative Rate (vs. R-Cl) | Rationale |
| Ethyl Chloride | Cl⁻ | 1 | Chloride is a moderately good leaving group, but the C-Cl bond is the strongest of the three. |
| Ethyl Bromide | Br⁻ | ~50 - 100 | Bromide is a better leaving group than chloride as it is a weaker base and more stable as an anion.[4] |
| Ethyl Iodide | I⁻ | ~2,000 - 5,000 | Iodide is an excellent leaving group due to its large size, polarizability, and the weakness of the C-I bond.[1][4] |
| Note: Relative rates are approximate and can vary significantly with substrate, nucleophile, and solvent conditions. The trend, however, remains consistent. |
Table 3: Comparative Safety Information
| Hazard Statement (GHS) | 2-Chloroethylamine HCl | 2-Bromoethylamine HBr | 2-Iodoethylamine Analogues |
| Acute Toxicity | Not classified | H302: Harmful if swallowed | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][7] | H315: Causes skin irritation | H315: Causes skin irritation[3] |
| Eye Damage/Irritation | H314: Causes severe skin burns and eye damage[1][7] | H319: Causes serious eye irritation | H319: Causes serious eye irritation[3] |
| Mutagenicity | H341: Suspected of causing genetic defects[1][7] | Not classified | Not classified |
| Other | H290: May be corrosive to metals[2] | H412: Harmful to aquatic life with long lasting effects | H335: May cause respiratory irritation[3] |
| Note: This information is based on available safety data sheets and may not be exhaustive. A thorough risk assessment should always be conducted. |
Key Applications and Experimental Protocols
This compound is a cornerstone reagent for two critical transformations: the synthesis of aziridines via intramolecular cyclization and the selective alkylation of nucleophiles such as cysteine residues in proteins.
Synthesis of Aziridines via Intramolecular Cyclization
The bifunctional nature of 2-bromoethylamine allows for a facile and high-yielding synthesis of aziridines, which are valuable intermediates in organic synthesis. The reaction proceeds via an intramolecular Sₙ2 mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
Purity Assessment of Synthesized 2-Bromoethylamine Hydrobromide: A Comparative Guide to Titration and Gas Chromatography Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized intermediates like 2-bromoethylamine (B90993) hydrobromide is critical for ensuring reaction efficiency, product quality, and safety. This guide provides a detailed comparison of two common analytical methods for purity assessment: the classic technique of argentometric titration and the instrumental method of gas chromatography (GC).
Argentometric Titration: A Reliable and Accessible Method
Argentometric titration is a well-established method for the quantitative determination of halides. For 2-bromoethylamine hydrobromide, the Volhard method is particularly suitable due to the acidic nature of the amine salt. This indirect (back-titration) method involves the precipitation of bromide ions with a known excess of silver nitrate (B79036), followed by the titration of the excess silver ions with a standardized potassium thiocyanate (B1210189) solution.
Experimental Protocol: Purity Determination by Volhard Method
1. Principle: An excess of a standardized silver nitrate solution is added to a solution of this compound to precipitate the bromide ions as silver bromide. The unreacted silver nitrate is then titrated with a standardized potassium thiocyanate solution in the presence of a ferric ion indicator. The endpoint is indicated by the formation of a red-colored ferric thiocyanate complex.
2. Reagents and Solutions:
-
0.1 M Silver Nitrate (AgNO₃) Volumetric Solution: Prepared by dissolving approximately 17.0 g of AgNO₃ in 1000 mL of deionized water.[1][2][3] This solution should be standardized against a primary standard like sodium chloride.
-
0.1 M Potassium Thiocyanate (KSCN) Volumetric Solution: Prepared by dissolving about 9.72 g of KSCN (previously dried at 110°C for 2 hours) in 1000 mL of deionized water.[4] This solution is standardized against the 0.1 M AgNO₃ solution.[4][5]
-
Ferric Ammonium (B1175870) Sulfate (B86663) Indicator Solution: A saturated aqueous solution of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O).[6]
-
Nitric Acid (HNO₃), 6 M: To acidify the solution.[6]
-
Nitrobenzene (B124822) (optional): To prevent the reaction between the silver bromide precipitate and the thiocyanate titrant.
3. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4 g of the synthesized this compound and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Acidification: Add 5 mL of 6 M nitric acid to the sample solution.[6]
-
Precipitation: From a burette, add a known excess volume (e.g., 40.00 mL) of the standardized 0.1 M silver nitrate solution to the flask. Swirl the flask to ensure complete precipitation of silver bromide.
-
Coagulation: Gently heat the mixture to coagulate the precipitate, and then cool to room temperature.
-
(Optional but Recommended) Add 2-3 mL of nitrobenzene and shake vigorously to coat the silver bromide precipitate.
-
Titration: Add 1-2 mL of the ferric ammonium sulfate indicator solution.[7] Titrate the excess silver nitrate with the standardized 0.1 M potassium thiocyanate solution until a permanent faint reddish-brown color is observed.[4]
-
Blank Determination: Perform a blank titration by repeating the procedure without the sample to determine the total amount of silver nitrate added.
4. Calculation of Purity: The purity of this compound is calculated based on the amount of silver nitrate consumed to precipitate the bromide ions.
-
Moles of AgNO₃ added = Molarity of AgNO₃ × Volume of AgNO₃ added
-
Moles of KSCN used (back-titration) = Molarity of KSCN × Volume of KSCN used
-
Moles of AgNO₃ reacted with this compound = Moles of AgNO₃ added - Moles of KSCN used
-
Mass of this compound = Moles of AgNO₃ reacted × Molar mass of this compound (204.89 g/mol )
-
Purity (%) = (Mass of this compound / Initial mass of sample) × 100
Gas Chromatography (GC): An Alternative for Volatile Impurity Profiling
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the purity assessment of this compound, the analysis is typically performed on the free base, 2-bromoethylamine. This often requires a sample preparation step to convert the hydrobromide salt to the more volatile free amine and may involve derivatization to improve chromatographic performance.
Experimental Protocol: Purity Determination by Gas Chromatography (Hypothetical Method)
1. Principle: The sample is vaporized and introduced into a gaseous mobile phase, which carries it through a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the quantity of each component as it elutes from the column. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
2. Sample Preparation:
-
Free Base Conversion: Dissolve a known amount of this compound in water and neutralize with a suitable base (e.g., NaOH) to a pH above 10.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and carefully concentrate the solution to a suitable volume.
-
Derivatization (if necessary): Due to the polarity of the amine, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and reduce tailing.[8]
3. GC Conditions:
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or a specialized amine column (e.g., Rtx-5 Amine, CP-Sil 8 CB for Amines).[9][10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
4. Calculation of Purity: The purity is typically calculated using the area percent method, assuming that all components have the same response factor with an FID.
Purity (%) = (Area of the 2-bromoethylamine peak / Total area of all peaks) × 100
Data Presentation and Comparison
| Feature | Argentometric Titration (Volhard Method) | Gas Chromatography (GC) |
| Principle | Precipitation and back-titration | Differential partitioning and separation |
| Analyte | Bromide ion | 2-Bromoethylamine (free base) |
| Instrumentation | Burette, flasks, stirrer | Gas chromatograph with FID or MS detector |
| Sample Preparation | Simple dissolution in water and acidification | More complex: free base conversion, extraction, possible derivatization |
| Analysis Time | Relatively short per sample | Longer, including sample preparation and run time |
| Selectivity | Specific for halides | Separates a wide range of volatile impurities |
| Advantages | - Low cost- High precision and accuracy- No specialized equipment required | - High sensitivity- Provides a profile of volatile impurities- Can be coupled with MS for identification |
| Disadvantages | - Does not detect non-halide impurities- Use of hazardous reagents (nitrobenzene) | - Higher equipment cost- Requires volatile or derivatized analyte- Sample preparation can be complex |
| Typical Purity Range | ≥98% | Dependent on the synthesis and purification |
Visualizing the Workflow
Caption: Experimental workflow for purity assessment by Volhard titration.
References
- 1. pharmaguddu.com [pharmaguddu.com]
- 2. ck12.org [ck12.org]
- 3. Preparation and Standardization of 0.1 M Silver Nitrate | Pharmaguideline [pharmaguideline.com]
- 4. tech-publish.com [tech-publish.com]
- 5. titrations.info [titrations.info]
- 6. Appendix B. The Albumen & Salted Paper Book [cool.culturalheritage.org]
- 7. testbook.com [testbook.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. restek.com [restek.com]
A Comparative Guide to the Synthetic Utility of 2-Bromoethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes
2-Bromoethylamine (B90993) hydrobromide is a versatile and reactive building block in organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles and other valuable molecules. This guide provides a comprehensive comparison of synthetic routes utilizing 2-bromoethylamine hydrobromide against viable alternatives, supported by experimental data to inform methodological choices in research and development. We will delve into the synthesis of key intermediates and final products, presenting quantitative data, detailed experimental protocols, and workflow visualizations to offer a clear and objective assessment of each pathway's performance.
At a Glance: Key Synthetic Applications and Alternatives
The primary utility of this compound lies in its ability to introduce an aminoethyl functional group. This is particularly valuable in the synthesis of N-substituted aziridines, the antidepressant drug moclobemide (B1677376), and various heterocyclic systems such as thiazolines. However, alternative synthetic strategies often exist, starting from more readily available or less hazardous materials. This guide will focus on a comparative analysis of these routes.
I. Synthesis of N-Substituted Aziridines: A Tale of Two Precursors
N-substituted aziridines are highly valuable intermediates in organic synthesis due to their strained three-membered ring, which readily undergoes ring-opening reactions to afford a variety of functionalized amines. A common application of this compound is in the synthesis of N-tosylaziridines. Here, we compare this traditional approach with a more modern and often more efficient route starting from 2-amino alcohols.
Performance Comparison: Data-Driven Insights
The choice of synthetic route for N-tosyl aziridines can significantly impact yield, reaction time, and overall efficiency. The following table summarizes the performance of the two primary methods for the synthesis of N-tosylaziridines.
| Feature | Route 1: From this compound | Route 2: From 2-Amino Alcohols |
| Starting Material | This compound | 2-Amino Alcohols |
| Key Transformation | N-alkylation followed by intramolecular cyclization | One-pot tosylation and in-situ cyclization |
| Typical Yield | Moderate | High[1][2] |
| Reaction Time | Multi-step, longer | One-pot, shorter (e.g., 30 min to 6 h)[1] |
| Reagents & Conditions | Requires preparation of N-(2-bromoethyl)-p-toluenesulfonamide, strong base (e.g., NaH) | Tosyl chloride, inorganic base (e.g., KOH or K2CO3)[1] |
| Substrate Scope | Generally applicable | Broad, complementary methods for different substitution patterns[1] |
| Waste Products | Stoichiometric amounts of salt byproducts | Primarily inorganic salts[1] |
Experimental Protocols
Route 1: Synthesis of 2-Phenyl-N-tosylaziridine from this compound (via N-(2-bromoethyl)-p-toluenesulfonamide)
Route 2: Synthesis of N-Tosylaziridines from 2-Amino Alcohols
Two effective and complementary one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosylaziridines.[1]
-
Method A (for more substituted amino alcohols): To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. After 6 hours, toluene (B28343) (5 mL) is added, the solid is filtered off, and the solvents are evaporated to yield the N-tosylaziridine.[1]
-
Method B (for less hindered amino alcohols): To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over magnesium sulfate, and evaporated to afford the product.[1]
Visualizing the Pathways: Synthetic Schemes
Synthetic routes to N-Tosylaziridines.
II. Synthesis of Moclobemide: A Comparative Look at the Key Intermediate
The antidepressant drug moclobemide is a morpholine (B109124) derivative. A key intermediate in its synthesis is N-(2-aminoethyl)morpholine. This intermediate can be efficiently synthesized using this compound.
Performance Comparison: Synthesis of N-(2-aminoethyl)morpholine
| Feature | Route using this compound | Alternative Routes |
| Starting Material | This compound and Morpholine | e.g., Ethanolamine and Morpholine (multi-step) |
| Typical Yield | Up to 90%[3] | Variable, often lower overall yield for multi-step processes |
| Reaction Time | 6-8 hours[3] | Longer overall for multi-step syntheses |
| Reagents & Conditions | Neat reaction (morpholine as solvent and reactant), <90 °C[3] | Often require protecting groups and multiple transformations[4] |
| Advantages | High yield, one-pot, solvent-free, catalyst-free[3] | May start from more readily available bulk chemicals |
Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine
To a stirring solution of 1,4-oxazinane (morpholine, 100 g, 1.16 mol), this compound (131 g, 0.387 mol) is added slowly, maintaining the temperature below 90 °C over 1 to 2 hours. The reaction progress is monitored by gas chromatography. After 6-8 hours, the reaction mixture is cooled to room temperature, and a 48% sodium hydroxide solution is added with stirring. The precipitated sodium chloride is filtered under vacuum. The resulting liquid containing water, excess morpholine, and the product, N-(2-aminoethyl)morpholine, is then distilled for purification.[3]
Visualizing the Workflow: Moclobemide Synthesis
Synthesis of Moclobemide.
III. Synthesis of 2-Substituted Thiazolines
2-Substituted thiazolines are another important class of heterocyclic compounds with applications in medicinal chemistry and as ligands in catalysis. This compound can serve as a precursor for the synthesis of these compounds through reaction with thioamides.
Performance Comparison: Thiazoline (B8809763) Synthesis
Experimental Protocol: General Synthesis of Thiazolines from this compound
A general procedure involves the reaction of a thioamide with this compound in the presence of a base. The specific conditions, such as the choice of solvent and base, and the reaction temperature and time, would depend on the specific thioamide substrate. Detailed, specific protocols with quantitative data for a representative 2-substituted thiazoline were not found in the provided search results.
Visualizing the Logical Relationship
General synthesis of 2-substituted thiazolines.
Conclusion and Future Outlook
This compound remains a valuable reagent in organic synthesis, particularly for the construction of N-(2-aminoethyl) substituted compounds and certain heterocyclic systems. The synthesis of the moclobemide intermediate, N-(2-aminoethyl)morpholine, from this compound demonstrates a highly efficient, high-yielding, and environmentally benign approach.
However, for the synthesis of N-substituted aziridines, alternative routes starting from 2-amino alcohols appear to offer significant advantages in terms of efficiency, reaction time, and yield. These one-pot procedures represent a more modern and streamlined approach compared to the multi-step process involving this compound.
The synthesis of 2-substituted thiazolines using this compound is a viable route, though a detailed quantitative comparison with alternative methods is warranted to fully assess its advantages and limitations.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides a foundational, data-supported comparison to aid in making these critical decisions. Further research providing direct, head-to-head comparisons of these synthetic routes for a wider range of substrates would be of great value to the chemical community.
References
side-by-side comparison of different 2-Bromoethylamine hydrobromide synthesis methods
The synthesis of 2-bromoethylamine (B90993) hydrobromide, a crucial intermediate in the development of pharmaceuticals and other fine chemicals, can be achieved through several methods. The most prevalent approach involves the reaction of 2-aminoethanol (ethanolamine) with a bromine source, typically hydrobromic acid. Variations in reaction conditions, stoichiometry, and work-up procedures significantly impact the yield, purity, and scalability of the synthesis. This guide provides a side-by-side comparison of different synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for different methods of synthesizing 2-bromoethylamine hydrobromide from ethanolamine (B43304).
| Method | Starting Materials | Key Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Direct Reaction with Excess HBr | Ethanolamine, Hydrobromic acid | Cooling, followed by prolonged heating (steaming) | ~20 hours | 70 | Not specified | [1][2][3] |
| Method 2: Two-Step HBr Gas and Liquid | Ethanolamine, 48% Hydrobromic acid, Hydrogen bromide gas, Ethylbenzene (B125841) | Step 1: Salt formation below 30°C. Step 2: Bromination with HBr gas at ~130°C. | 4.5 hours (Step 2) | 96 | Not specified (m.p. 172-173°C) | [4] |
| Method 3: Azeotropic Water Removal | Ethanolamine, 40% Hydrobromic acid, Xylene | Dropwise addition at 0-10°C, followed by azeotropic distillation. | 12 hours | 99 | 99.5 | [1] |
| Method 4: Stepwise Addition (Patented) | Ethanolamine, Hydrobromic acid, Dimethylbenzene | Stepwise addition of HBr at controlled low temperatures, followed by reflux. | Not specified | >98 | >99 | [5] |
Experimental Protocols
Method 1: Direct Reaction with Excess Hydrobromic Acid
This method is a straightforward approach involving the direct reaction of ethanolamine with an excess of hydrobromic acid.
Procedure:
-
Hydrobromic acid is charged into a reaction vessel and cooled.
-
Ethanolamine is added dropwise to the stirred, cooled hydrobromic acid over a period of approximately 30 minutes.[1]
-
Following the addition, the mixture is heated to distill off about 85% of the initial hydrobromic acid, a process that takes approximately 20 hours.[1][2][3]
-
The resulting concentrated solution is cooled to 70-80°C and then poured into pre-chilled acetone (B3395972).
-
The mixture is further cooled to below 5°C to facilitate crystallization.
-
The precipitated this compound is collected by filtration.[1]
Method 2: Two-Step Synthesis with Hydrogen Bromide Gas
This protocol separates the initial acid-base neutralization from the subsequent nucleophilic substitution, offering a higher yield and shorter reaction time for the bromination step.
Step 1: Formation of Ethanolamine Hydrobromide
-
Add 30.5g of ethanolamine to a three-necked flask with stirring.
-
Slowly add 86.2g of 48% hydrobromic acid via a constant pressure dropping funnel, ensuring the temperature of the reaction mixture does not exceed 30°C.[4]
-
After the addition is complete, remove water under vacuum in a boiling water bath.
-
The resulting product is 70.8g of ethanolamine hydrobromide (yield: 99.5%).[4]
Step 2: Bromination with HBr Gas
-
To a three-necked flask, add 35.5g of the ethanolamine hydrobromide produced in Step 1 and 40ml of ethylbenzene.
-
Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.[4]
-
Continue the reaction for 4.5 hours.
-
After the reaction is complete, cool the mixture, filter, and dry the solid product. The ethylbenzene can be recovered.
-
The final product is 49.1g of this compound (yield: 96%).[4]
Method 3: High-Yield Synthesis with Azeotropic Water Removal
This method employs a solvent to azeotropically remove water, driving the reaction to completion and resulting in a very high yield and purity.
Procedure:
-
Ethanolamine is added dropwise to 40% hydrobromic acid at a molar ratio of 1:9, while maintaining the temperature between 0-10°C with magnetic stirring. The addition should be completed within 25-30 minutes.[1]
-
After the addition, xylene is added to the reaction mixture.
-
The mixture is heated to 135-145°C to remove water azeotropically over a period of 12 hours.[1]
-
Once the water separation is complete, the mixture is cooled, and the solvent is removed by filtration.
-
The solid residue is washed three times with cold acetone to yield the white crystalline product.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from ethanolamine.
Caption: General workflow for the synthesis of this compound.
Alternative Synthesis Route: The Gabriel Synthesis
While the direct bromination of ethanolamine is common, the Gabriel synthesis offers an alternative pathway for preparing primary amines, which can be adapted for 2-bromoethylamine.[6][7][8] This method avoids the potential for over-alkylation. The synthesis would typically start from potassium phthalimide (B116566) and 1,2-dibromoethane (B42909) to form N-(2-bromoethyl)phthalimide. Subsequent hydrazinolysis or acidic hydrolysis would then yield 2-bromoethylamine.[9][10] While a robust method for primary amine synthesis, it involves more steps compared to the direct bromination of ethanolamine.
The following diagram illustrates the logical steps of the Gabriel synthesis for preparing a primary amine.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2576-47-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN117229152A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Characterization of Byproducts from 2-Bromoethylamine Hydrobromide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Bromoethylamine (B90993) hydrobromide is a versatile reagent widely employed in organic synthesis for the introduction of an aminoethyl group. Its application spans the synthesis of pharmaceuticals, radiotracers, and other fine chemicals. However, its utility is often complicated by the formation of byproducts, most notably the cyclic compound aziridine (B145994), through intramolecular cyclization. This guide provides a comprehensive comparison of the byproducts formed during reactions involving 2-bromoethylamine hydrobromide, detailing analytical methodologies for their characterization, and presenting strategies to mitigate their formation.
Understanding Byproduct Formation: The Aziridine Problem
The primary byproduct of concern in reactions involving this compound is aziridine, a highly reactive and potentially genotoxic three-membered heterocycle. The formation of aziridine is an intramolecular nucleophilic substitution reaction (SNi), where the lone pair of the nitrogen atom attacks the carbon atom bearing the bromine, displacing the bromide ion.
This cyclization is highly dependent on the reaction conditions. Basic conditions deprotonate the ammonium (B1175870) salt, freeing the amine to act as an internal nucleophile and significantly increasing the rate of aziridine formation. Elevated temperatures also promote this side reaction. The acidic nature of the hydrobromide salt helps to stabilize the reagent by keeping the amine protonated and thus less nucleophilic.[1]
Quantitative Analysis of Byproduct Formation
While specific quantitative data is dispersed across various studies, the general principle is that the rate of aziridine formation increases with pH and temperature. The following table summarizes the expected trend of aziridine formation under different conditions based on established chemical principles.
| pH | Temperature (°C) | Expected Aziridine Formation (%) | Notes |
| < 5 | 25 | Low (<1%) | At acidic pH, the amine is protonated, minimizing its nucleophilicity and significantly suppressing intramolecular cyclization. |
| 7 | 25 | Moderate (5-15%) | At neutral pH, a fraction of the 2-bromoethylamine exists in its free base form, leading to a noticeable increase in aziridine formation. |
| > 9 | 25 | High (>50%) | Under basic conditions, the amine is predominantly in its free base form, leading to rapid intramolecular cyclization and significant byproduct formation. |
| 7 | 50 | High (>30%) | Increased temperature provides the activation energy for the cyclization reaction, leading to a higher rate of aziridine formation even at neutral pH. |
| > 9 | 50 | Very High (>80%) | The combination of high pH and elevated temperature results in the fastest rate of aziridine formation, often making it the major product. |
This table is a representation of expected trends based on chemical principles of intramolecular reactions and may not reflect exact experimental values.
Experimental Protocols for Byproduct Characterization
Accurate characterization and quantification of byproducts are crucial for process optimization and quality control in drug development.[2][3][4][5] Several analytical techniques can be employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aziridine Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like aziridine. Due to the high reactivity and polarity of aziridine, derivatization is often employed to improve its chromatographic properties and detection sensitivity.[6][7]
Protocol: Derivatization with 2,3,4,5,6-Pentafluorobenzoyl Chloride (PFBCl) followed by GC-NCI-MS [6]
-
Sample Preparation:
-
A known amount of the reaction mixture is quenched and neutralized.
-
The aqueous sample is placed in a headspace vial and made alkaline (e.g., with NaOH).
-
An internal standard (e.g., deuterated aziridine) is added.
-
-
In-Fiber Derivatization (SPME):
-
A Solid Phase Microextraction (SPME) fiber coated with PDMS/DVB is exposed to the headspace of the sample vial.
-
The fiber is then exposed to the headspace of a vial containing PFBCl to carry out the derivatization.
-
-
GC-MS Analysis:
-
GC Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 90 °C, ramp at 5 °C/min to 160 °C (hold for 3 min), then ramp at 10 °C/min to 295 °C (hold for 10 min).[8]
-
Carrier Gas: Helium.
-
MS Detection: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.[6]
-
Monitoring: Selected Ion Monitoring (SIM) for the characteristic ions of the PFB-derivatized aziridine and the internal standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Direct Analysis
Recent advancements in liquid chromatography allow for the direct analysis of polar compounds like aziridine and 2-bromoethylamine without derivatization, using Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]
Protocol: HILIC-MS for 2-Bromoethylamine and Aziridine [9]
-
Sample Preparation:
-
Aliquots of the reaction mixture are diluted with the initial mobile phase (e.g., 95:5 acetonitrile (B52724):water with ammonium formate).[8][9][11]
-
The diluted sample is filtered through a 0.22 µm syringe filter before injection.[7]
-
-
HPLC-MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 50 mm, 1.7 µm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous ammonium formate (B1220265) buffer (e.g., 95:5 v/v, 10 mM ammonium formate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
Monitoring: Selected Ion Monitoring (SIM) for the m/z of 2-bromoethylamine (e.g., [M+H]⁺) and aziridine (e.g., [M+H]⁺).
-
Alternatives to this compound
To circumvent the issue of aziridine formation, several alternative reagents can be considered for the introduction of the 2-aminoethyl moiety.
| Alternative Reagent | Advantages | Disadvantages |
| 2-Chloroethylamine (B1212225) hydrochloride | Generally less expensive. | Less reactive than the bromo-analog, often requiring harsher reaction conditions which can lead to other byproducts. Also prone to aziridine formation. |
| N-(2-Hydroxyethyl)phthalimide | Stable, non-volatile solid. The phthalimide (B116566) protecting group prevents intramolecular cyclization. | Requires an additional deprotection step (e.g., with hydrazine) to liberate the primary amine. |
| 2-(Boc-amino)ethyl bromide | The Boc protecting group prevents cyclization and is easily removed under acidic conditions. | More expensive than the unprotected reagent. |
| 2-(2-Aminoethoxy)ethanol | Less prone to cyclization due to the ether linkage.[12][13] | Different reactivity profile and may not be a direct substitute in all reactions. |
| Aziridine (used directly) | Highly reactive and can be a direct route to the desired product in certain reactions. | Highly toxic and requires specialized handling procedures. Ring-opening may not be regioselective.[4][14] |
Signaling Pathways and Applications in Drug Development
This compound is a key building block in the synthesis of numerous pharmaceuticals, including antihistamines and radiotracers for Positron Emission Tomography (PET).
Synthesis of Diphenhydramine (B27)
Diphenhydramine, a common antihistamine, can be synthesized via the alkylation of diphenylmethane (B89790) with 2-dimethylaminoethanol or by reacting a diphenylmethyl halide with an aminoethanol derivative. While direct use of 2-bromoethylamine in this specific synthesis is less common in modern industrial processes, related alkylations are susceptible to byproduct formation. The control of impurities in such syntheses is critical to ensure the safety and efficacy of the final drug product.[15][16][17][18]
Synthesis of PET Radiotracers
In the field of nuclear medicine, this compound has been used as a precursor in the synthesis of radiolabeled compounds. For instance, in the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a tracer for brain tumor imaging, precursors derived from 2-bromoethylamine are utilized.[10][19][20][21][22] The presence of impurities, including any residual starting materials or byproducts from side reactions, can interfere with the radiolabeling process and the final product's purity, which is critical for clinical applications.
Visualizing Reaction Pathways and Workflows
Reaction Pathway: Aziridine Formation
References
- 1. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 2. veeprho.com [veeprho.com]
- 3. toref-standards.com [toref-standards.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. 86770-74-3|2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol|BLD Pharm [bldpharm.com]
- 13. lookchem.com [lookchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. On the synthesis of diphenhydramine: Steady state kinetics, solvation effects, and in-situ Raman and benchtop NMR as PAT: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 20. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Bromoethylamine Hydrobromide: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromoethylamine (B90993) hydrobromide is a valuable building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of common synthetic routes to 2-Bromoethylamine hydrobromide, focusing on reported yields and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Yields
The following table summarizes the reported yields for various methods of synthesizing this compound.
| Synthesis Method | Starting Material(s) | Reagent(s) | Reported Yield | Reference(s) |
| Two-Step: Hydrobromic Acid Salt Formation & HBr Gas Bromination | Ethanolamine (B43304) | 48% Hydrobromic Acid, Hydrogen Bromide Gas | ~95% (Overall) | [1] |
| Liquid-Phase Hydrobromic Acid Reaction (Prolonged) | Ethanolamine | 48% Hydrobromic Acid | 70% | [2] |
| Dropwise Addition to Hydrobromic Acid with Heating | Ethanolamine | 40% Hydrobromic Acid, Xylene | 99% | [2] |
| Organic Syntheses Procedure with Hydrobromic Acid | Ethanolamine | Hydrobromic Acid (sp. gr. 1.42) | 83% | [3] |
| Gabriel Synthesis (via N-(2-Bromoethyl)phthalimide) | Potassium Phthalimide (B116566), 1,2-Dibromoethane (B42909) | Hydrazine (B178648) or Acid | 49% (Overall for a similar compound) | [4] |
| Two-Step: Phthalimide Protection & PBr₃ Bromination | Ethanolamine, Phthalic Anhydride (B1165640) | Phosphorus Tribromide, Hydrazine or Acid | 75-80% (for bromination step) | [5][6] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in the comparison table.
Two-Step Synthesis: Hydrobromic Acid Salt Formation and Hydrogen Bromide Gas Bromination
This method involves the initial formation of ethanolamine hydrobromide, followed by bromination using hydrogen bromide gas.
Step 1: Synthesis of Ethanolamine Hydrobromide [1]
-
Procedure: In a three-necked flask, 30.5 g of ethanolamine is stirred while 86.2 g of 48% hydrobromic acid is slowly added via a constant pressure dropping funnel. The temperature is maintained below 30°C. After the addition is complete, water is removed under vacuum on a boiling water bath.
-
Yield: 99.5% of ethanolamine hydrobromide.
Step 2: Synthesis of this compound [1]
-
Procedure: To a three-necked flask containing 35.5 g of ethanolamine hydrobromide, 40 ml of ethylbenzene (B125841) is added. Hydrogen bromide gas is then passed through the stirred mixture, maintaining the reaction temperature at approximately 130°C for 4.5 hours. After cooling, the solid product is filtered, and the ethylbenzene is recovered. The product is dried under vacuum.
-
Yield: 96% of this compound.
Liquid-Phase Reaction with 48% Hydrobromic Acid (Prolonged Reaction)
This method involves the direct reaction of ethanolamine with aqueous hydrobromic acid over an extended period.
-
Procedure: Ethanolamine is added dropwise to a cooled reaction vessel containing 48% hydrobromic acid. The mixture is then heated, and the hydrobromic acid is slowly distilled off over approximately 20 hours. The concentrated solution is cooled to 70-80°C and poured into pre-chilled acetone (B3395972). The mixture is further cooled to below 5°C to crystallize the product, which is then filtered.[2]
-
Yield: 70%
Dropwise Addition to 40% Hydrobromic Acid with Azeotropic Water Removal
This high-yield method involves the careful addition of ethanolamine to hydrobromic acid followed by azeotropic removal of water.
-
Procedure: Ethanolamine is added dropwise to a 40% hydrobromic acid solution (molar ratio of 1:9) at 0-10°C with magnetic stirring, ensuring the temperature does not exceed 10°C. The addition is controlled over 25-30 minutes. Xylene is then added to the reaction mixture, and water is separated by heating for 12 hours at a temperature of 135-145°C. After cooling, the solvent is removed by filtration, and the residue is washed with cold acetone to yield the final product.[2]
-
Yield: 99%
Gabriel Synthesis via N-(2-Bromoethyl)phthalimide
The Gabriel synthesis is a classic method for preparing primary amines. In this context, it involves the formation of N-(2-bromoethyl)phthalimide, followed by hydrolysis or hydrazinolysis to release the desired 2-bromoethylamine.
Step 1: Synthesis of N-(2-Bromoethyl)phthalimide
-
Procedure: Potassium phthalimide (0.81 mole) and 1,2-dibromoethane (2.4 moles) are heated at 180-190°C for 12 hours with stirring. Excess 1,2-dibromoethane is removed by distillation. The crude product is purified by recrystallization from 75% ethanol.
-
Yield: 69-79% of N-(2-bromoethyl)phthalimide.
Step 2: Deprotection to form this compound
-
Procedure: The N-(2-bromoethyl)phthalimide is then treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol, followed by acidification with hydrobromic acid to precipitate the product. Alternatively, acidic hydrolysis can be employed.
Two-Step Synthesis via Phthalimide Protection and PBr₃ Bromination
This method protects the amine group as a phthalimide before brominating the hydroxyl group with phosphorus tribromide.
Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide
-
Procedure: Phthalic anhydride (0.5 mole) and monoethanolamine (0.5 mole) are heated on a steam bath for 30 minutes.[6]
Step 2: Synthesis of N-(2-Bromoethyl)phthalimide [5][6]
-
Procedure: The resulting N-(2-hydroxyethyl)phthalimide is cooled, and phosphorus tribromide (0.34 mole) is added slowly. The mixture is then heated under reflux for 1.25 hours. The hot reaction mixture is poured onto crushed ice, and the solid N-(2-bromoethyl)phthalimide is collected by filtration and recrystallized.
-
Yield: 75-80% of N-(2-bromoethyl)phthalimide.
Step 3: Deprotection
-
Procedure: The N-(2-bromoethyl)phthalimide is subsequently deprotected using hydrazine or acid hydrolysis as described in the Gabriel synthesis to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
Safety Operating Guide
Proper Disposal of 2-Bromoethylamine Hydrobromide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromoethylamine hydrobromide (CAS No. 2576-47-8), a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a hazardous substance requiring careful handling and disposal. It is classified as harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.[1][2][3] This guide outlines the necessary steps for its safe management and disposal in a laboratory setting.
Hazard Profile
A clear understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][3] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton, must be worn.[4][5]
-
Skin and Body Protection: A lab coat is essential.[4] For larger spills, a full suit may be necessary.[4]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved dust respirator should be used.[3][4]
Spill and Leakage Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Dampen the spilled solid material with water to prevent dust from becoming airborne.
-
Carefully transfer the dampened material into a suitable, labeled waste container.
-
Use absorbent paper dampened with water to clean the affected area.
-
Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.
-
Wash the contaminated surface with a soap and water solution.[6]
Large Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Use a shovel to transfer the material into a convenient waste disposal container.
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[4]
Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[4][7] As a brominated organic compound, it is classified as halogenated organic waste .[8]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste this compound and materials contaminated with it separately from other waste streams. It must be disposed of as halogenated organic waste.[8]
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container. Ensure the container is in good condition and compatible with the material.[3]
-
Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[3]
-
Preparation for Incineration (as per licensed disposer's instructions): In some cases, the disposal company may require the material to be dissolved in a combustible solvent. A recommended procedure for this is as follows:
-
In a well-ventilated fume hood, slowly add the this compound waste to a suitable combustible solvent such as ethanol (B145695) or isopropanol.
-
Stir gently until the solid is dissolved.
-
Transfer the solution to a labeled hazardous waste container suitable for halogenated organic liquids.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. mpbio.com [mpbio.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. aksci.com [aksci.com]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
